AT-1002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N9O7S/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36)/t19-,21-,22-,23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIUXCZKYKVRR-PSEZLDIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469211 | |
| Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835872-35-0 | |
| Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of AT-1002 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1002 is a synthetic hexapeptide that acts as a potent and reversible modulator of intestinal tight junctions. Derived from the Vibrio cholerae zonula occludens toxin (ZOT), this compound functions as a zonulin agonist, initiating a signaling cascade that transiently increases paracellular permeability. This comprehensive guide details the molecular mechanism of action of this compound, presenting key experimental data and methodologies. The information provided is intended to support further research and development of this compound as a potential absorption enhancer for therapeutic agents.
Introduction
The intestinal epithelium forms a critical barrier, regulating the passage of nutrients while restricting the entry of harmful substances. This barrier function is primarily maintained by tight junctions, complex protein structures that seal the space between adjacent epithelial cells. The modulation of tight junction permeability presents a promising strategy for enhancing the oral bioavailability of poorly absorbed drugs.
This compound, a six-amino-acid peptide (H-FCIGRL-OH), is an emerging compound in this field. It is the active domain of the Vibrio cholerae enterotoxin Zot, which has been shown to reversibly open tight junctions.[1] this compound mimics the action of endogenous zonulin, a physiological modulator of tight junction permeability.[2][3] By activating the zonulin pathway, this compound initiates a series of intracellular events that lead to the disassembly of tight junction complexes and a subsequent increase in paracellular transport.[1][4]
Core Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of this compound involves a sophisticated signaling pathway that ultimately leads to the structural and functional alteration of tight junctions.
Receptor Interaction and Initial Signaling Events
This compound is believed to initiate its effects by interacting with a receptor complex on the apical surface of intestinal epithelial cells. While the precise receptor is still under investigation, evidence points to the involvement of Proteinase-Activated Receptor 2 (PAR2). The structural similarity between this compound and the PAR2-activating peptide motif (SLIGRL) supports this hypothesis.
Upon binding, this compound triggers the activation of intracellular signaling cascades. Key initial events include the activation of Src, a non-receptor tyrosine kinase, and the Mitogen-Activated Protein (MAP) kinase pathway.
Downstream Signaling and Tight Junction Protein Modification
The activation of Src and MAP kinase pathways leads to the phosphorylation of key tight junction and cytoskeletal proteins. A primary target is Zonula Occludens-1 (ZO-1), a crucial scaffolding protein that links transmembrane tight junction proteins (e.g., occludin and claudins) to the actin cytoskeleton.
This compound induces the tyrosine phosphorylation of ZO-1. This phosphorylation event is thought to weaken the interaction of ZO-1 with its binding partners, leading to its redistribution away from the cell junctions.
Cytoskeletal Reorganization and Increased Permeability
Concurrent with ZO-1 redistribution, this compound also induces the rearrangement of the actin cytoskeleton. This reorganization, coupled with the destabilization of the ZO-1 scaffolding, leads to the disassembly of the tight junction complex.
Functionally, these molecular changes manifest as a reversible decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the epithelial barrier, and an increase in the permeability of the paracellular pathway to small molecules.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Effects of this compound on Caco-2 Cell Monolayers
| Parameter | Treatment | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | This compound | Reversible reduction | |
| Lucifer Yellow Permeability | This compound | Increased permeability | |
| ZO-1 Tyrosine Phosphorylation | This compound | Increased phosphorylation | |
| Src Activation | This compound (1h) | Increased phosphorylation | |
| JNK (MAP Kinase) Activation | This compound (3h) | Increased phosphorylation |
Table 2: In Vivo Effects of this compound
| Co-administered Drug | This compound Dose | Result | Animal Model | Reference |
| Salmon Calcitonin | 1 mg | 5.2-fold increase in AUC | Rats |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action, primarily based on the work by Gopalakrishnan et al., 2009.
Cell Culture
-
Cell Line: Caco-2 BBE cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Experiments: For permeability and microscopy studies, cells are seeded on permeable filter supports (e.g., Transwell inserts) and allowed to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
Transepithelial Electrical Resistance (TEER) Measurement
-
Objective: To assess the integrity of the Caco-2 cell monolayer.
-
Apparatus: An epithelial voltohmmeter (e.g., Millicell-ERS).
-
Procedure:
-
Equilibrate the cell monolayers in fresh culture medium for 30 minutes at 37°C.
-
Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert.
-
Record the resistance reading.
-
To calculate the TEER in Ω·cm², subtract the resistance of a blank filter from the reading and multiply by the surface area of the filter.
-
For time-course experiments, measure TEER at baseline and at various time points after the addition of this compound to the apical chamber.
-
Paracellular Permeability Assay
-
Objective: To quantify the passage of molecules through the paracellular pathway.
-
Marker Molecule: Lucifer yellow (a fluorescent molecule that does not readily cross cell membranes).
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing Lucifer yellow to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorometer.
-
Calculate the permeability coefficient based on the rate of appearance of Lucifer yellow in the basolateral chamber.
-
Immunofluorescence Microscopy for ZO-1 and Actin
-
Objective: To visualize the distribution of tight junction and cytoskeletal proteins.
-
Procedure:
-
Grow Caco-2 cells on permeable supports to confluence.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS).
-
Incubate with a primary antibody against ZO-1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
For actin staining, incubate with fluorescently labeled phalloidin.
-
Mount the filters on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the staining using a confocal microscope.
-
Western Blotting for Protein Phosphorylation
-
Objective: To detect the phosphorylation of signaling proteins.
-
Procedure:
-
Treat Caco-2 cells with this compound for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution.
-
Incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-JNK) and the total form of the protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Drug Absorption Study
-
Objective: To evaluate the effect of this compound on the absorption of a co-administered drug.
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the drug (e.g., salmon calcitonin) orally with or without this compound.
-
Collect blood samples at various time points after administration.
-
Process the blood samples to obtain plasma.
-
Measure the concentration of the drug in the plasma using a suitable analytical method (e.g., ELISA).
-
Calculate pharmacokinetic parameters, such as the area under the curve (AUC), to assess drug absorption.
-
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.
References
- 1. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 3. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AT-1002 as a Tight Junction Regulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1002, also known as Larazotide Acetate, is a synthetic octapeptide that acts as a potent and reversible regulator of tight junctions (TJs). It functions as a zonulin antagonist, preventing the disassembly of TJs and thereby modulating paracellular permeability. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key in vitro experiments. Detailed experimental protocols for assessing its effects on epithelial barrier function are also presented, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and gastrointestinal research.
Introduction
Tight junctions are complex protein structures that form a continuous seal around epithelial cells, regulating the passage of ions, solutes, and water through the paracellular space. Dysfunction of the TJ barrier has been implicated in the pathogenesis of numerous diseases, including celiac disease, inflammatory bowel disease, and certain autoimmune disorders. This compound is an investigational drug that targets the zonulin pathway, a key regulator of intestinal permeability. By competitively blocking the zonulin receptor, this compound prevents the signaling cascade that leads to TJ disassembly, thereby maintaining the integrity of the epithelial barrier.
Mechanism of Action
This compound is a synthetic peptide that mimics a region of the zonula occludens toxin (Zot) produced by Vibrio cholerae. However, unlike Zot which induces TJ opening, this compound acts as an antagonist at the zonulin receptor. The proposed mechanism of action involves the following key steps:
-
Zonulin Antagonism : In response to certain stimuli, such as gliadin in celiac disease, intestinal epithelial cells release zonulin. Zonulin then binds to its receptors, primarily Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR), on the apical surface of enterocytes. This compound competitively inhibits the binding of zonulin to these receptors.[1][2]
-
Inhibition of Downstream Signaling : By blocking the zonulin receptor, this compound prevents the transactivation of EGFR by PAR2. This, in turn, inhibits the activation of downstream signaling molecules, including Src kinase and Mitogen-Activated Protein (MAP) kinase pathways.[3]
-
Preservation of Tight Junction Integrity : The inhibition of these signaling cascades prevents the phosphorylation of key TJ proteins, such as Zonula Occludens-1 (ZO-1), and the subsequent rearrangement of the actin cytoskeleton.[3] This preserves the localization of ZO-1 and other TJ proteins at the cell-cell junctions, maintaining the barrier function of the epithelium.
Signaling Pathway Diagram
Caption: this compound blocks the zonulin signaling pathway, preventing tight junction disassembly.
Quantitative Data
The efficacy of this compound in regulating tight junction permeability has been demonstrated in various in vitro models, most notably using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized epithelial cell monolayer with well-defined tight junctions.
Effect on Transepithelial Electrical Resistance (TEER)
TEER is a measure of the electrical resistance across an epithelial monolayer and is a sensitive indicator of tight junction integrity. A decrease in TEER signifies an increase in paracellular permeability.
| Treatment | Concentration | Time (hours) | TEER (% of Control) |
| This compound | 10 µM | 1 | ~80% |
| 10 µM | 2 | ~60% | |
| 10 µM | 4 | ~50% | |
| 100 µM | 1 | ~60% | |
| 100 µM | 2 | ~40% | |
| 100 µM | 4 | ~30% |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.
Effect on Paracellular Permeability (Lucifer Yellow Flux)
The passage of the fluorescent marker Lucifer Yellow (LY), a small, hydrophilic molecule that primarily crosses epithelial layers via the paracellular pathway, is a direct measure of tight junction permeability.
| Treatment | Concentration | Time (hours) | Lucifer Yellow Permeability (Fold Increase over Control) |
| This compound | 10 µM | 2 | ~2.5 |
| 100 µM | 2 | ~4.0 |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding : Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size, polyester membrane) at a density of approximately 6 x 10^4 cells/cm².
-
Culture Medium : Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation : The culture medium is changed every 2-3 days. The cells are allowed to differentiate for 21-25 days post-seeding to form a confluent and polarized monolayer with stable TEER values.
Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment : An epithelial voltohmmeter (e.g., Millicell® ERS-2) with "chopstick" electrodes is used.
-
Procedure :
-
Equilibrate the culture plates to room temperature for 15-20 minutes.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank insert containing only culture medium and subtract this value from the cell monolayer readings.
-
Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the insert.
-
-
Experimental Workflow :
Caption: Workflow for measuring the effect of this compound on TEER.
Paracellular Permeability Assay (Lucifer Yellow Flux)
-
Procedure :
-
After baseline TEER measurement, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS to the basolateral compartment.
-
Add a solution of Lucifer Yellow (e.g., 100 µM) with or without this compound to the apical compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points, collect samples from the basolateral compartment.
-
Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of Lucifer Yellow in the basolateral compartment, A is the surface area of the insert, and C0 is the initial concentration in the apical compartment.
-
Immunofluorescence Staining for ZO-1
-
Fixation : Wash Caco-2 monolayers with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody : Incubate with a primary antibody against ZO-1 overnight at 4°C.
-
Secondary Antibody : Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging : Wash, mount the membrane onto a glass slide, and visualize using a fluorescence microscope.
Actin Filament Staining (Phalloidin)
-
Fixation and Permeabilization : Follow steps 1 and 2 of the immunofluorescence protocol.
-
Staining : Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.
-
Mounting and Imaging : Wash with PBS, mount, and visualize using a fluorescence microscope.
Conclusion
This compound is a promising therapeutic agent that acts as a tight junction regulator through the targeted inhibition of the zonulin pathway. The in vitro data robustly demonstrate its ability to reversibly modulate paracellular permeability in a dose-dependent manner. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other tight junction modulators. Further research into the clinical applications of this compound is warranted to explore its full therapeutic potential in diseases characterized by increased intestinal permeability.
References
- 1. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Larazotide acetate and zonulin pathway interaction
An In-depth Technical Guide to the Interaction of Larazotide Acetate and the Zonulin Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Increased intestinal permeability, often termed "leaky gut," is a critical factor in the pathogenesis of various autoimmune and inflammatory diseases. The zonulin pathway has been identified as a key physiological regulator of intestinal tight junction integrity. Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, triggers a signaling cascade that reversibly opens these junctions. Larazotide acetate (LA), a synthetic octapeptide, has been developed as a competitive antagonist of zonulin. This guide provides a detailed examination of the zonulin pathway, the mechanism of action of larazotide acetate, a summary of relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for evaluating this interaction.
The Zonulin Pathway and Intestinal Permeability
The intestinal epithelium forms a selective barrier, allowing the absorption of nutrients while preventing the passage of harmful antigens, microorganisms, and toxins. This barrier is maintained by intercellular multiprotein complexes called tight junctions (TJs).[1]
1.1. Zonulin: The Modulator of Tight Junctions
Zonulin, identified as prehaptoglobin-2, is the only known physiological modulator that reversibly regulates intestinal permeability.[2][3] Its release from intestinal epithelial and liver cells is triggered by specific stimuli, most notably:
-
Gliadin: A component of gluten, which is a primary trigger in celiac disease.[4][5]
-
Enteric Bacteria: The presence of certain bacteria in the small intestine can induce zonulin secretion as part of an innate immune response to "flush out" microorganisms.
Elevated zonulin levels are associated with several autoimmune, inflammatory, and neoplastic diseases, including celiac disease, type 1 diabetes, and inflammatory bowel disease.
1.2. The Zonulin Signaling Cascade
Upon release into the intestinal lumen, zonulin initiates a complex signaling cascade:
-
Receptor Binding: Zonulin binds to a specific receptor complex on the apical surface of intestinal epithelial cells. This complex involves the Protease-Activated Receptor 2 (PAR2) and the Epidermal Growth Factor Receptor (EGFR).
-
Intracellular Signaling: This binding event activates Phospholipase C (PLC).
-
Second Messenger Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
PKC Activation: DAG, along with calcium released from intracellular stores via IP3, activates Protein Kinase C alpha (PKCα).
-
Cytoskeletal Reorganization: Activated PKCα phosphorylates target proteins, leading to the polymerization of G-actin into F-actin and the reorganization of the actin cytoskeleton.
-
Tight Junction Disassembly: This cytoskeletal rearrangement exerts mechanical force on the TJ complex, leading to the displacement of key proteins like Zonula Occludens-1 (ZO-1) and occludin from the junction. This results in the opening of the paracellular pathway and an increase in intestinal permeability.
References
- 1. Physiological, Pathological, and Therapeutic Implications of Zonulin-Mediated Intestinal Barrier Modulation: Living Life on the Edge of the Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonulin - Wikipedia [en.wikipedia.org]
The Discovery and Development of Larazotide Acetate: A Technical Guide to a First-in-Class Tight Junction Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larazotide acetate, a synthetic octapeptide, has been a pioneering agent in the exploration of therapies targeting intestinal barrier dysfunction. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of larazotide acetate, with a primary focus on its investigation for celiac disease. We will delve into the preclinical and clinical data, detail the experimental protocols utilized in key studies, and visualize the complex signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development interested in intestinal permeability and related therapeutic interventions.
Introduction: The Leaky Gut Hypothesis and the Dawn of a New Therapeutic Target
The concept of increased intestinal permeability, colloquially known as "leaky gut," has gained significant traction in the scientific community as a potential pathogenic factor in a variety of autoimmune and inflammatory diseases. This condition arises from the dysfunction of intercellular tight junctions in the intestinal epithelium, leading to the paracellular translocation of luminal antigens and subsequent inflammatory responses. In celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, this breakdown of the intestinal barrier is a key initiating event.
The discovery of zonulin, a protein that reversibly modulates intestinal permeability, provided a tangible target for therapeutic intervention. This led to the development of larazotide acetate (formerly known as AT-1001), a first-in-class tight junction regulator.
Discovery and Origin of Larazotide Acetate
Larazotide acetate's origins can be traced back to the study of Vibrio cholerae, the bacterium responsible for cholera. Researchers identified a toxin produced by V. cholerae, termed zonula occludens toxin (Zot), which was found to increase intestinal permeability by disrupting tight junctions.[1] Further investigation revealed that a specific region near the carboxyl terminus of the Zot protein was responsible for this activity.[2] This led to the synthesis of a synthetic peptide based on this active region, which would eventually become larazotide acetate.[2] It is a single-chain peptide composed of eight amino acids.[1]
Mechanism of Action: A Gatekeeper for the Intestinal Barrier
Larazotide acetate functions as a competitive antagonist of zonulin, the human analogue of the bacterial Zot.[1] In celiac disease, the ingestion of gliadin, a component of gluten, triggers the release of zonulin in the small intestine. Zonulin then binds to its receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.
Larazotide acetate intervenes in this pathway by blocking the zonulin receptors, thereby preventing the downstream signaling that causes tight junction disassembly. This helps to maintain the integrity of the intestinal barrier, preventing gliadin peptides and other luminal antigens from crossing into the lamina propria and triggering the inflammatory cascade that is characteristic of celiac disease. More recent research has also suggested that larazotide acetate may inhibit myosin light chain kinase (MLCK), which would reduce tension on actin filaments and facilitate the closure of tight junctions.
The Zonulin Signaling Pathway
The signaling pathway initiated by gliadin and mediated by zonulin is a complex process that ultimately results in increased intestinal permeability. The key steps are as follows:
-
Gliadin Binding: Indigestible gliadin fragments bind to the chemokine receptor CXCR3 on the apical membrane of intestinal epithelial cells.
-
MYD88 Activation and Zonulin Release: This binding event leads to the activation of Myeloid Differentiation primary response 88 (MYD88), which in turn stimulates the release of zonulin into the intestinal lumen.
-
Zonulin Receptor Binding and Complex Formation: Zonulin binds to its receptors on the epithelial cell surface, which have been identified as Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).
-
Intracellular Signaling Cascade: The formation of the zonulin-EGFR-PAR2 complex initiates an intracellular signaling cascade.
-
Tight Junction Disassembly: This signaling cascade culminates in the phosphorylation and rearrangement of tight junction proteins, such as ZO-1 and occludin, leading to the opening of the paracellular pathway and increased intestinal permeability.
Larazotide acetate acts as a competitive antagonist at the zonulin receptor, preventing the initiation of this cascade.
Preclinical Development
In Vitro Studies
-
Caco-2 Cell Permeability Assays: The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model to assess intestinal permeability. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions that mimic the intestinal barrier. The integrity of this barrier is typically assessed by measuring the Transepithelial Electrical Resistance (TEER). In studies with larazotide acetate, the compound was shown to promote tight junction assembly and prevent the gliadin-induced decrease in TEER in Caco-2 cell monolayers.
-
Experimental Protocol: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation and monolayer formation. The integrity of the monolayer is confirmed by TEER measurements. To assess the effect of larazotide acetate, the cells are pre-treated with the compound before being exposed to gliadin or other agents that increase permeability. The permeability is then measured by assessing the passage of a marker molecule, such as Lucifer Yellow, from the apical to the basolateral compartment.
-
In Vivo Studies
-
Collagen-Induced Arthritis (CIA) in Mice: To investigate the potential of larazotide acetate in other inflammatory conditions, a collagen-induced arthritis model in mice was utilized. This model shares immunological and pathological features with human rheumatoid arthritis.
-
Experimental Protocol: Arthritis is induced in susceptible mouse strains, such as DBA/1, by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the initial immunization. The development and severity of arthritis are assessed by scoring the paws for redness and swelling. Larazotide acetate is administered to the mice, and its effect on the incidence and severity of arthritis is evaluated.
-
-
Diet-Induced Nonalcoholic Steatohepatitis (NASH) in Mice: The role of intestinal permeability in the pathogenesis of NASH has been an area of active research. A preclinical study in a diet-induced mouse model of NASH demonstrated that larazotide acetate reduced gut barrier permeability.
-
Experimental Protocol: NASH is induced in mice by feeding them a high-fat, high-sugar "Western" diet. This diet typically leads to the development of key features of human NASH, including steatosis, inflammation, and fibrosis. Larazotide acetate is administered to the mice, and its effects on intestinal permeability and the progression of NASH are evaluated.
-
Clinical Development
Larazotide acetate has undergone a series of clinical trials, primarily in patients with celiac disease.
Phase 1 and 2a Studies
Early-phase clinical trials established the safety and tolerability of larazotide acetate. A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study (NCT00362856) evaluated the safety and efficacy of multiple oral doses of larazotide acetate in celiac disease subjects undergoing a gluten challenge. The primary efficacy outcome was the change in the urinary lactulose/mannitol (LAMA) ratio, a measure of intestinal permeability. While the LAMA measurements were highly variable and did not show a statistically significant difference between the larazotide acetate and placebo groups, some lower doses of the drug appeared to limit the gluten-induced worsening of gastrointestinal symptoms.
Another exploratory study also found that while there were no significant differences in LAMA ratios, larazotide acetate at a 1 mg dose limited gluten-induced symptoms as measured by the Gastrointestinal Symptom Rating Scale (GSRS) (P = 0.002 vs. placebo). This study also showed a significant reduction in the rise of anti-tissue transglutaminase (tTG) IgA levels in the larazotide acetate groups compared to placebo.
Phase 2b Study (NCT01396213)
A large, multicenter, randomized, double-blind, placebo-controlled Phase 2b study was a pivotal trial in the development of larazotide acetate. This study enrolled 342 adults with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months. Participants were randomized to receive larazotide acetate at doses of 0.5 mg, 1 mg, or 2 mg, or placebo, three times daily for 12 weeks.
The primary endpoint of the study was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score. The 0.5 mg dose of larazotide acetate met the primary endpoint, showing a statistically significant reduction in symptoms compared to placebo.
Table 1: Efficacy Endpoints in the Phase 2b Study (NCT01396213) - Modified Intent-to-Treat Population
| Endpoint | Placebo (n=84) | 0.5 mg TID (n=86) | 1.0 mg TID (n=85) | 2.0 mg TID (n=87) |
| Average on-treatment CeD-GSRS score, mean [SD] | 2.88 [0.72] | 2.59 [0.7] | 2.84 [0.8] | 2.92 [0.8] |
| P value vs placebo (ANCOVA, MMRM) | - | P = .022, P = .005 | NS, NS | NS, NS |
| CeD-GSRS score change from baseline to end of treatment, mean [SD] | -0.50 [1.0] | -0.54 [0.9] | -0.40 [1.0] | -0.37 [1.0] |
| Decrease in CeD-PRO Symptomatic Days | - | 26% decrease (P = .017) | - | - |
| Increase in Improved Symptom Days | - | 31% increase (P = .034) | - | - |
| ≥50% reduction in weekly average Abdominal Pain Score for ≥6 of 12 weeks | - | Achieved by a significantly greater proportion of patients (P = .022) | - | - |
| Decrease in Non-GI symptoms (headache and tiredness) | - | Statistically significant reduction (P = .010) | - | - |
| Data from Leffler et al., Gastroenterology 2015. |
Phase 3 Study (NCT03569007) and Discontinuation
Following the promising results of the Phase 2b trial, a Phase 3 study, the CedLara trial, was initiated to further evaluate the efficacy and safety of larazotide acetate in patients with celiac disease who had persistent symptoms despite a gluten-free diet. However, in June 2022, it was announced that the Phase 3 trial was being discontinued. An interim analysis by an independent statistician concluded that the number of patients needed to demonstrate a statistically significant clinical outcome between the larazotide acetate and placebo groups was too large to support the continuation of the trial.
Pharmacokinetics and Safety Profile
Pharmacokinetics
Preclinical studies in a porcine model using a delayed-release formulation of larazotide acetate showed that the peptide is delivered to the distal duodenum and proximal jejunum. Peak concentrations of 0.32–1.76 μM were observed approximately 1 hour after oral administration, with detectable concentrations remaining for 2-4 hours. In human studies, plasma concentrations of larazotide acetate and its metabolites were generally below the limit of quantification (0.5 ng/mL), indicating minimal systemic absorption.
Table 2: Pharmacokinetic Parameters of Larazotide Acetate in a Porcine Model
| Parameter | Value |
| Site of Action | Distal duodenum and proximal jejunum |
| Time to Peak Concentration | ~1 hour |
| Peak Concentration Range | 0.32–1.76 μM |
| Duration of Action | 2–4 hours |
| Data from Slifer et al., Am J Physiol Gastrointest Liver Physiol 2021. |
Safety and Tolerability
Across multiple clinical trials, larazotide acetate has demonstrated a safety profile comparable to placebo. The most frequently reported treatment-emergent adverse events were gastrointestinal in nature and occurred with similar frequency in all treatment groups. No drug-related serious adverse events were reported.
Table 3: Safety Profile of Larazotide Acetate in Clinical Trials
| Adverse Event Profile | Observation |
| Overall Adverse Events | Odds ratio of 0.60 (95% CI = 0.28 to 1.28) for larazotide acetate vs. placebo (not statistically significant). |
| Most Common Adverse Events | Gastrointestinal symptoms (e.g., abdominal pain, nausea), headache. |
| Serious Adverse Events | No drug-related serious adverse events reported. |
Conclusion and Future Directions
Larazotide acetate represents a significant step forward in the development of non-dietary therapies for celiac disease and has provided invaluable insights into the role of intestinal permeability in autoimmune and inflammatory disorders. While the discontinuation of the Phase 3 trial for celiac disease was a setback, the extensive body of preclinical and clinical data generated for this first-in-class tight junction regulator will continue to inform future research in this area.
The journey of larazotide acetate has highlighted the complexities of targeting the intestinal barrier and the challenges of translating promising early-phase clinical results into late-stage success. Future research may focus on identifying patient populations that are most likely to respond to this therapeutic approach, exploring combination therapies, and developing more sensitive and reliable biomarkers of intestinal permeability. The story of larazotide acetate underscores the importance of continued investigation into the "leaky gut" hypothesis and the development of novel therapies that can restore intestinal barrier function and improve the lives of patients with a wide range of debilitating diseases.
References
An In-depth Technical Guide on AT-1002's Effect on Intestinal Barrier Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The intestinal epithelium serves as a critical, selective barrier, regulating the passage of nutrients while preventing the translocation of harmful luminal antigens. This barrier is primarily maintained by the tight junction (TJ) protein complex, which controls paracellular permeability. Dysfunction of this barrier is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. AT-1002, a synthetic hexapeptide derived from Vibrio cholerae's Zonula occludens toxin (Zot), is a potent modulator of this pathway. Unlike zonulin antagonists that aim to tighten the barrier, this compound acts as a zonulin agonist, reversibly opening tight junctions. This property makes it a significant tool for research and a potential absorption enhancer for orally administered therapeutics with low bioavailability. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative effects on barrier function, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that represents the biologically active domain of the Zonula occludens toxin (Zot).[1][2] Zot, an enterotoxin produced by Vibrio cholerae, reversibly opens intestinal tight junctions.[3][4] this compound mimics the effect of the endogenous protein zonulin, a key physiological regulator of intestinal permeability.[5] By acting as a zonulin agonist, this compound triggers a signaling cascade that leads to the temporary and reversible disassembly of TJ complexes, thereby increasing paracellular transport. This mechanism has been leveraged to enhance the intestinal absorption of various molecules, from small hydrophilic markers to larger therapeutic agents like peptides and low molecular weight heparin.
Mechanism of Action: Signaling Pathway
This compound initiates the opening of tight junctions by binding to a specific receptor on the apical surface of intestinal epithelial cells. Evidence suggests this receptor is the Protease-Activated Receptor 2 (PAR2). This interaction triggers a complex intracellular signaling cascade.
The key steps in the proposed signaling pathway are:
-
Receptor Binding: this compound binds to its receptor, likely PAR2, on the luminal side of the intestinal epithelium.
-
Kinase Activation: This binding event activates intracellular protein kinases, specifically Src and Mitogen-Activated Protein (MAP) kinases.
-
ZO-1 Phosphorylation: The activated kinases lead to the tyrosine phosphorylation of Zonula Occludens-1 (ZO-1), a critical scaffolding protein within the tight junction complex.
-
TJ Protein Redistribution: Phosphorylation of ZO-1 causes its redistribution away from the cell junctions into the cytoplasm.
-
Cytoskeletal Rearrangement: Concurrently, there is a rearrangement of the perijunctional actin filaments, which are structurally linked to the TJ complex.
-
TJ Disassembly & Increased Permeability: The displacement of key TJ proteins and the reorganization of the actin cytoskeleton result in the disassembly of the tight junction seal, leading to a reversible increase in paracellular permeability.
Quantitative Data on this compound's Effects
The effects of this compound have been quantified in both in vitro and in vivo models, demonstrating its efficacy as a paracellular permeation enhancer.
In Vitro Studies
In vitro experiments predominantly use the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer mimicking the intestinal barrier.
| Model System | Test Substance | This compound Concentration | Measured Outcome | Result | Citation(s) |
| Caco-2 Cells | - | Not specified | Transepithelial Electrical Resistance (TEER) | Reversible reduction | |
| Caco-2 Cells | Lucifer Yellow | Not specified | Permeability | Substantial increase | |
| Caco-2 Cells | Ardeparin (LMWH) | 0.025% | Apparent Permeability (Papp) | ~2-fold increase | |
| Caco-2 Cells | Cyclosporin A (CsA) | 5 mM | Apparent Permeability (Papp) | No statistically significant increase | |
| Caco-2 Cells | Lucifer Yellow | 5 mg/mL | Permeability | ~40-fold increase |
In Vivo Studies
In vivo studies, primarily in rats, confirm the permeation-enhancing effects observed in vitro, demonstrating increased systemic absorption of co-administered drugs.
| Model System | Test Substance | This compound Dose | Measured Outcome | Result | Citation(s) |
| Sprague-Dawley Rats | Salmon Calcitonin | 1 mg | Area Under the Curve (AUC) | 5.2-fold increase | |
| Sprague-Dawley Rats | Ardeparin (LMWH) | 100 µg/kg | Relative Oral Bioavailability (Frelative/s.c) | Increased to ~20.5% | |
| Sprague-Dawley Rats | Cyclosporin A (CsA) | 10 and 40 mg/kg | Plasma Concentration | 1.55 to 2.50-fold increase | |
| Sprague-Dawley Rats | Cyclosporin A (CsA) | 10 and 40 mg/kg | AUC (0-120 min) | 1.64 to 2.14-fold increase | |
| Sprague-Dawley Rats | Mannitol | 2.5 mg/kg | AUC (0-360 min) | 3.63-fold increase (C-terminal amidated this compound) | |
| Sprague-Dawley Rats | Mannitol | 2.5 mg/kg | Max Plasma Concentration (Cmax) | 2.68-fold increase (C-terminal amidated this compound) |
Detailed Experimental Protocols
Standardized protocols are essential for accurately assessing intestinal barrier function. The following sections detail common methodologies used to evaluate the effects of agents like this compound.
In Vitro Caco-2 Cell Monolayer Permeability Assay
This assay is a widely used model for predicting human intestinal drug absorption and studying barrier function.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto porous polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm². They are cultured for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The long culture period allows the cells to differentiate into a polarized monolayer with well-developed tight junctions.
-
Barrier Integrity Confirmation: Before the experiment, the integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. High TEER values (typically >250 Ω·cm²) indicate a confluent and intact barrier.
-
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer, such as Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
The experimental solution, containing this compound at the desired concentration and a paracellular marker (e.g., Lucifer Yellow or FITC-dextran), is added to the apical (upper) chamber.
-
The receiver (basolateral/lower) chamber is filled with fresh transport buffer.
-
The plates are incubated at 37°C with gentle shaking.
-
At predetermined time points, aliquots are taken from the basolateral chamber and replaced with fresh buffer.
-
-
Quantification and Analysis: The concentration of the marker compound in the basolateral samples is quantified using a fluorescence plate reader. The apparent permeability coefficient (Papp), in cm/s, is calculated to quantify the rate of transport across the monolayer. TEER can be measured again after the experiment to assess the reversibility of the effect.
Ex Vivo Ussing Chamber Permeability Studies
The Ussing chamber provides a system to measure transport across freshly excised native intestinal tissue, preserving the complex multicellular structure and physiological conditions.
Methodology:
-
Tissue Preparation: Animals (typically rats or mice) are euthanized according to approved protocols. A segment of the intestine (e.g., jejunum, ileum) is quickly excised and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate solution. The intestinal segment is opened longitudinally, and the muscle layers are carefully stripped away to isolate the mucosal-submucosal preparation.
-
Mounting: The isolated tissue is mounted between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides. The exposed surface area is typically between 0.5 and 1.0 cm².
-
Equilibration: Both chambers are filled with an equal volume of Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂/5% CO₂. The tissue is allowed to equilibrate for 30-60 minutes.
-
Electrophysiological Measurements: The system measures the transepithelial potential difference (PD) and short-circuit current (Isc). From these values, the transepithelial electrical resistance (TEER) is calculated using Ohm's law (R = V/I). These baseline measurements confirm tissue viability.
-
Permeability Measurement: this compound is added to the mucosal chamber. A flux marker (e.g., FITC-dextran) is also added to the mucosal side. Samples are collected from the serosal chamber at regular intervals to measure the appearance of the marker, allowing for the calculation of permeability.
In Vivo Intestinal Permeability Assay
This assay directly measures the translocation of a marker from the gut lumen into systemic circulation in a living animal, providing the most physiologically relevant data.
Methodology:
-
Animal Preparation: Mice or rats are fasted overnight (e.g., 12-16 hours) but allowed access to water to clear the gastrointestinal tract.
-
Dosing: A solution containing a non-absorbable marker, typically 4 kDa FITC-dextran, and the test compound (this compound) is administered via oral gavage. A control group receives only the FITC-dextran solution.
-
Blood Collection: After a specific period (commonly 4 hours, which allows the marker to transit through the small intestine), the animals are anesthetized. Blood is collected via cardiac puncture.
-
Serum Analysis: The blood is allowed to clot, and serum is separated by centrifugation. The fluorescence of the serum is measured using a spectrofluorometer and compared to a standard curve of known FITC-dextran concentrations.
-
Data Interpretation: An increase in the serum concentration of FITC-dextran in the this compound-treated group compared to the control group indicates an increase in intestinal permeability.
Conclusion and Future Directions
This compound is a well-characterized tight junction modulator that acts as a zonulin agonist to reversibly increase paracellular permeability. Its mechanism, involving a kinase-dependent phosphorylation and redistribution of ZO-1, is a key pathway in the physiological regulation of the intestinal barrier. The quantitative data from a range of experimental models consistently demonstrate its potent activity. While its permeability-enhancing properties have precluded its use for treating barrier dysfunction diseases like celiac disease (a role for which the antagonist Larazotide Acetate/AT-1001 was investigated), they establish this compound as a valuable research tool and a promising candidate as a drug delivery enhancer. Future research will likely focus on optimizing its formulation to improve stability and leveraging its transient effect to enable the oral delivery of a new generation of biologic drugs.
References
- 1. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [archive.hshsl.umaryland.edu]
An In-depth Technical Guide to the Molecular Structure and Function of AT-1002 (Larazotide)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Larazotide acetate (formerly known as AT-1002) is a first-in-class, synthetic octapeptide developed as a tight junction regulator.[1] It acts locally in the gastrointestinal tract to reverse intestinal permeability by modulating the function of tight junctions.[2][3] This guide provides a comprehensive overview of the molecular structure of Larazotide, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical and clinical studies.
Molecular Structure and Physicochemical Properties
Larazotide is a synthetic octapeptide with the amino acid sequence Gly-Gly-Val-Leu-Val-Gln-Pro-Gly.[4] It is structurally derived from the zonula occludens toxin (Zot) secreted by Vibrio cholerae and shares a sequence homology with human zonulin, an endogenous protein that regulates intestinal permeability.[5]
| Property | Value | Reference |
| IUPAC Name | glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine | |
| Amino Acid Sequence | GGVLVQPG | |
| Chemical Formula | C32H55N9O10 | |
| Molar Mass | 725.845 g/mol | |
| CAS Number | 881851-50-9 (acetate salt) |
Mechanism of Action: The Zonulin Pathway
Larazotide's primary mechanism of action is the competitive inhibition of zonulin binding to its receptors on intestinal epithelial cells. Zonulin, when released in response to stimuli like gliadin, binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR), initiating a signaling cascade that leads to the disassembly of tight junctions and increased paracellular permeability. Larazotide prevents this by blocking zonulin's interaction with its receptors, thereby preserving the integrity of the intestinal barrier.
Quantitative Data Summary
The following tables summarize the quantitative effects of Larazotide from various in vitro and in vivo studies.
Table 4.1: In Vitro Efficacy in Caco-2 Cells
| Parameter | Condition | Larazotide Concentration | Result | Reference |
| TEER | Anoxia/Reoxygenation Injury | 10 µM | Significant increase in TEER compared to untreated injured cells | |
| Lucifer Yellow Permeability | PT-gliadin activated PBMC supernatant | 12.5 µM | Inhibited permeability by 60-80% | |
| Gliadin Peptide Transport | PT-gliadin activated PBMC supernatant | 12.5 µM | Significantly inhibited transport of 9-mer and 13-mer gliadin peptides by 80% |
Table 4.2: In Vivo Efficacy in Animal Models
| Animal Model | Condition | Larazotide Acetate Dose | Parameter | Result | Reference |
| HLA-HCD4/DQ8 Mice | Gliadin Sensitization | Oral administration | Macrophage Accumulation | Inhibited gliadin-induced macrophage accumulation in the intestine | |
| Porcine Model | Oral Dosing (1 mg) | N/A | Peak Concentration (Duodenum) | 0.32–1.76 µM at 1 hour | |
| Porcine Model | Oral Dosing (1 mg) | N/A | Concentration at 2-4 hours (Duodenum) | 0.02–0.47 µM |
Table 4.3: Clinical Trial Results in Celiac Disease Patients
| Study Phase | Larazotide Acetate Dose | Primary Endpoint | Result | Reference |
| Phase IIb | 0.5 mg TID | Change in CeD-GSRS score | Statistically significant improvement (p=0.022) | |
| Phase IIb | 0.5 mg TID | Symptomatic Days (CeD PRO) | 26% decrease (p=0.017) | |
| Phase IIb | 0.5 mg TID | Improved Symptom Days (CeD PRO) | 31% increase (p=0.034) | |
| Phase IIb | 0.5 mg TID | Abdominal Pain Score (≥50% reduction) | Achieved in a significantly greater proportion of patients (p=0.022) |
Experimental Protocols
Synthesis and Purification of Larazotide
Larazotide is typically synthesized using solid-phase peptide synthesis (SPPS) followed by purification.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid (Glycine) with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Fmoc Deprotection: Remove the Fmoc group using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Proline) using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, Val, Leu, Val, Gly, Gly).
-
Cleavage: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
This protocol describes the use of Caco-2 cells to assess the effect of Larazotide on intestinal barrier function.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Permeability-inducing agent (e.g., pepsin-trypsin digested gliadin, TNF-α, IFN-γ)
-
Larazotide acetate
-
Permeability marker (e.g., Lucifer Yellow)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Seed Caco-2 cells onto the apical chamber of Transwell inserts at a suitable density. Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Induce Permeability: To the basolateral chamber, add the permeability-inducing agent (e.g., supernatant from gliadin-activated peripheral blood mononuclear cells or a cocktail of cytokines).
-
Larazotide Treatment: Add Larazotide acetate to the apical chamber at the desired concentration.
-
Permeability Measurement: a. After a suitable incubation period, replace the medium in the apical chamber with a solution of Lucifer Yellow in HBSS. b. Incubate for a defined period (e.g., 1-3 hours). c. Collect samples from the basolateral chamber. d. Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the effect of Larazotide on barrier function.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method to assess the integrity of the tight junctions in cell monolayers.
Protocol:
-
Use an epithelial voltohmmeter with "chopstick" electrodes.
-
Equilibrate the Transwell plate to room temperature.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading.
-
Measure the resistance of a blank Transwell insert without cells.
-
Calculate the TEER using the following formula: TEER (Ω·cm²) = (Resistance of cell monolayer - Resistance of blank) × Surface area of the insert
Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization of the localization of tight junction proteins like ZO-1 and occludin.
Protocol:
-
Grow Caco-2 cells on glass coverslips or permeable supports and treat as described in the permeability assay.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the tight junction protein of interest (e.g., anti-ZO-1).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain the nuclei with DAPI and/or stain the actin cytoskeleton with fluorescently labeled phalloidin.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.
Conclusion
Larazotide acetate represents a targeted therapeutic approach for conditions characterized by increased intestinal permeability. Its well-defined molecular structure and its mechanism of action as a zonulin antagonist are supported by a growing body of preclinical and clinical data. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Larazotide and other tight junction modulators.
References
- 1. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beyondceliac.org [beyondceliac.org]
- 5. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AT-1002 in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1002, a synthetic hexapeptide derived from Vibrio cholerae's Zonula occludens toxin (Zot), is a potent and reversible modulator of tight junctions in epithelial cells.[1] By transiently increasing paracellular permeability, this compound serves as a valuable tool in drug discovery and development to enhance the intestinal absorption of poorly permeable therapeutic agents. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting human intestinal drug absorption.[2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelial barrier.[3] These application notes provide a detailed protocol for utilizing this compound in Caco-2 cell permeability assays to assess its potential as a permeation enhancer.
Mechanism of Action
This compound functions as an agonist of the zonulin pathway, a physiological system that regulates intestinal permeability.[4] The peptide binds to a specific receptor on the apical surface of intestinal epithelial cells, believed to be protease-activated receptor 2 (PAR2).[1] This interaction triggers a signaling cascade involving the activation of phospholipase C (PLC) and subsequent protein kinase Cα (PKCα) activation. This leads to the phosphorylation and displacement of tight junction proteins, such as Zonula Occludens-1 (ZO-1), from the junctional complex and a reorganization of the actin cytoskeleton. The transient disassembly of tight junctions results in a measurable decrease in transepithelial electrical resistance (TEER) and an increase in the paracellular flux of molecules.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on Caco-2 cell monolayers.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| This compound Concentration | Incubation Time | % Decrease in TEER (from baseline) | Reversibility (Time to recovery) |
| 1 mg/mL | 3 hours | Dose-dependent decrease | Not specified |
| 2.5 mg/mL | 3 hours | Dose-dependent decrease | Not specified |
| 5 mg/mL | 3 hours | ~75% | 6-23 hours post-removal |
Note: Baseline TEER values for mature Caco-2 monolayers should be ≥300 Ω·cm².
Table 2: Effect of this compound on the Apparent Permeability (Papp) of Paracellular Markers
| Marker Compound | This compound Concentration | Papp (cm/s) without this compound (approx.) | Papp (cm/s) with this compound (approx.) | Fold Increase |
| Lucifer Yellow | 5 mg/mL | 1 x 10⁻⁷ | 4 x 10⁻⁶ | ~40 |
| Mannitol | Not specified | 1.9 x 10⁻⁶ - 3.23 x 10⁻⁶ | Data not available | Data not available |
Note: Papp values can vary between laboratories. It is recommended to establish baseline Papp values for marker compounds in your specific Caco-2 cell culture system.
Table 3: Cytotoxicity Profile of this compound on Caco-2 Cells
| This compound Concentration | Exposure Time | Viability Assay | % Cell Viability |
| Up to 5 mg/mL | 3 hours | Cellular ATP content | ~100% |
| 2.5 mg/mL | 24 hours | Cellular ATP content | Reduced |
| 5 mg/mL | 24 hours | Cellular ATP content | Reduced |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
A detailed protocol for the culture and maintenance of Caco-2 cells is essential for reproducible permeability assays.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Cell culture flasks and plates
Protocol:
-
Maintain Caco-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
To prepare monolayers, seed Caco-2 cells onto Transwell® inserts at a density of 2.6 x 10⁵ cells/cm².
-
Change the culture medium in both the apical and basolateral chambers every 2-3 days.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions.
-
Monitor the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers are ready for permeability experiments when TEER values are stable and exceed 300 Ω·cm².
This compound Permeability Assay
This protocol outlines the steps to assess the effect of this compound on the permeability of a test compound and a paracellular marker.
Materials:
-
Mature Caco-2 cell monolayers on Transwell® inserts
-
This compound peptide
-
Test compound
-
Paracellular marker (e.g., Lucifer Yellow or [¹⁴C]-Mannitol)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Analytical instrumentation for quantifying the test compound and marker (e.g., fluorescence plate reader, liquid scintillation counter, LC-MS/MS)
Protocol:
-
Preparation:
-
Prepare stock solutions of this compound, the test compound, and the paracellular marker in an appropriate solvent.
-
Prepare working solutions by diluting the stock solutions in pre-warmed (37°C) transport buffer (e.g., HBSS).
-
-
Monolayer Equilibration:
-
Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) chambers and equilibrate the monolayers for 30 minutes at 37°C.
-
-
TEER Measurement (Baseline):
-
Measure the initial TEER of each monolayer to confirm its integrity.
-
-
Permeability Experiment (Apical to Basolateral):
-
Remove the transport buffer from the apical chamber.
-
Add the dosing solution containing the test compound, paracellular marker, and the desired concentration of this compound to the apical chamber.
-
For control wells, add a dosing solution without this compound.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.
-
After each sampling, replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.
-
-
TEER Measurement (Post-treatment):
-
Measure the final TEER of each monolayer to assess the effect of this compound on tight junction integrity.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound and paracellular marker in the collected samples using the appropriate analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s or µg/s).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µmol/mL or µg/mL).
-
-
Reversibility of this compound Effect
To confirm the transient nature of this compound's effect, a reversibility study should be performed.
Protocol:
-
Treat the Caco-2 monolayers with this compound as described in the permeability assay protocol for a defined period (e.g., 60 minutes).
-
Measure the TEER to confirm a decrease.
-
After the exposure period, remove the this compound containing solution and wash the monolayers three times with pre-warmed transport buffer.
-
Add fresh culture medium to both chambers.
-
Monitor the TEER at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) until the values return to baseline.
Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the observed increase in permeability is not due to cellular toxicity. The MTT assay is a common method to assess cell viability.
Materials:
-
Caco-2 cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Protocol:
-
Seed Caco-2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the same duration as the permeability assay (e.g., 3 hours). Include untreated cells as a control.
-
After the treatment period, remove the this compound containing medium.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Larazotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate (also known as AT-1001) is a first-in-class synthetic octapeptide drug candidate designed to regulate tight junctions in the intestinal epithelium.[1][2][3][4][5] It acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing intestinal permeability. Increased intestinal permeability is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including celiac disease. By restoring the integrity of the intestinal barrier, larazotide acetate presents a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of larazotide acetate in animal models and methods for assessing its efficacy.
Mechanism of Action
Larazotide acetate is thought to competitively inhibit the binding of zonulin, a protein that modulates intestinal permeability, to its receptors on the surface of intestinal epithelial cells. In conditions like celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which then initiates a signaling cascade leading to the disassembly of tight junctions. This signaling pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Protease-Activated Receptor 2 (PAR2). The downstream effects include actin polymerization and displacement of tight junction proteins, resulting in increased paracellular permeability. Larazotide acetate is proposed to block this cascade by preventing zonulin from binding to its receptor, thus maintaining the integrity of the intestinal barrier.
Data Presentation
Table 1: Pharmacokinetic Parameters of Larazotide Acetate in Porcine Model
| Parameter | Distal Duodenum | Proximal Jejunum | Reference |
| Total Dose Administered | 1 mg (approx. 0.05 mg/kg) | 1 mg (approx. 0.05 mg/kg) | |
| Time to Peak Concentration (Tmax) | 1 hour | 1 hour | |
| Peak Concentration (Cmax) | 0.32–1.76 μM | 0.32–1.76 μM | |
| Concentration at 2-4 hours | 0.02–0.47 μM | 0.00–0.43 μM |
Table 2: Larazotide Acetate Dosage in Mouse Models of Intestinal Inflammation
| Mouse Model | Administration Route | Dosage | Efficacy Endpoints | Reference |
| IL-10 Gene-Deficient | Oral Gavage | Low Dose: 0.083 mg in 30 µl water; High Dose: 0.83 mg in 30 µl water | Reduced small intestinal permeability, attenuated colonic inflammation | |
| IL-10 Gene-Deficient | Drinking Water | Concentration not specified (administered alongside oral gavage) | Prevention of increased electrical resistance in the colon | |
| HLA-DQ8/HCD4 Transgenic (Celiac Disease Model) | Oral Gavage | Not specified | Blocked macrophage accumulation and intestinal permeability |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Larazotide Acetate in Mice
This protocol describes the preparation and administration of larazotide acetate to mice via oral gavage.
Materials:
-
Larazotide acetate powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of larazotide acetate based on the desired dose and the number of animals.
-
Dissolve the larazotide acetate powder in sterile distilled water or PBS to the desired final concentration.
-
Vortex the solution until the powder is completely dissolved. Prepare the solution fresh daily.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the larazotide acetate solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Administer daily or as per the experimental design. Treatment can be initiated before or concurrently with the induction of intestinal inflammation.
-
Protocol 2: Assessment of Intestinal Permeability in Mice using FITC-Dextran
This protocol is a widely used method to assess in vivo intestinal barrier function.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Sterile 1x Phosphate-Buffered Saline (PBS) or sterile water
-
Oral gavage needles
-
1 mL syringes
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528-535 nm)
-
96-well black microplates
Procedure:
-
Animal Preparation:
-
Fast mice for 4-6 hours before the assay, with free access to water. This helps to standardize gastric emptying.
-
-
Preparation and Administration of FITC-Dextran:
-
Prepare a solution of FITC-dextran at a concentration of 80-100 mg/mL in sterile PBS or water.
-
Administer 150-200 µL of the FITC-dextran solution per mouse via oral gavage. This corresponds to a dose of approximately 44 mg/100 g body weight.
-
-
Blood Collection:
-
At 4 hours post-gavage, collect blood via a terminal procedure (e.g., cardiac puncture) or from the retro-orbital sinus or tail vein.
-
-
Plasma/Serum Preparation:
-
Process the collected blood to obtain plasma (by centrifugation of heparinized blood) or serum (by allowing blood to clot and then centrifuging).
-
-
Fluorescence Measurement:
-
Dilute the plasma or serum samples (e.g., 1:1 or 1:4 with PBS or water).
-
Pipette the diluted samples in duplicate into a 96-well black microplate.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma/serum samples.
-
Increased fluorescence in the blood is indicative of increased intestinal permeability.
-
Mandatory Visualization
Caption: Larazotide acetate signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-1002: Enhancing Oral Drug Delivery of Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1002 is a synthetic hexapeptide (H-FCIGRL-OH) derived from Vibrio cholerae's zonula occludens toxin (Zot).[1][2] It acts as a zonulin agonist, reversibly modulating intercellular tight junctions to enhance the paracellular transport of macromolecules across epithelial barriers.[3][4] This property makes this compound a promising agent for improving the oral bioavailability of therapeutic macromolecules, which are typically characterized by poor absorption. These application notes provide an overview of this compound's mechanism of action, a summary of its efficacy with various macromolecules, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound transiently increases intestinal permeability by binding to a specific intestinal receptor, which triggers a signaling cascade that leads to the disassembly of tight junctions.[3] This process involves the redistribution of the key tight junction protein, Zonula Occludens-1 (ZO-1), away from the cell junctions. The signaling pathway includes the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways, resulting in increased tyrosine phosphorylation of ZO-1 and a subsequent rearrangement of the actin cytoskeleton. This reversible opening of the paracellular pathway allows for the passage of macromolecules that would otherwise be unable to cross the intestinal epithelium.
References
- 1. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Larazotide Acetate in Models of Intestinal Inflammation
For Researchers, Scientists, and Drug Development Professionals
Application Overview
Larazotide acetate (also known as AT-1001) is a synthetic, first-in-class, eight-amino-acid peptide designed as a tight junction regulator.[1][2][3] Its primary application in research and drug development is focused on conditions characterized by increased intestinal permeability, often termed "leaky gut."[1][4] Pathological intestinal permeability is a critical factor in the pathogenesis of various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and celiac disease (CeD). In these conditions, the compromised intestinal barrier allows luminal antigens, such as gluten peptides or bacterial products, to translocate into the lamina propria, triggering a persistent inflammatory cascade.
Larazotide acetate functions as a zonulin antagonist. Zonulin is a protein that modulates the permeability of intestinal tight junctions. By inhibiting the zonulin pathway, larazotide acetate helps restore the integrity of the intestinal barrier, preventing the disassembly of tight junctions and thereby reducing the inflammatory response. Preclinical studies in various in vitro and in vivo models of intestinal inflammation are essential for evaluating the efficacy and mechanism of action of larazotide acetate as a potential therapeutic agent.
Mechanism of Action: The Zonulin Pathway
In inflammatory intestinal conditions like celiac disease, exposure to triggers such as gliadin (a component of gluten) leads to the release of zonulin into the intestinal lumen. Zonulin then binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR) on the surface of intestinal epithelial cells. This binding event initiates an intracellular signaling cascade that activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to increased tension on actin filaments, which in turn causes the disassembly of key tight junction proteins like ZO-1 and occludin. This process results in increased paracellular permeability.
Larazotide acetate is thought to act as a competitive antagonist, preventing zonulin from binding to its receptors. This action inhibits the downstream signaling cascade, promotes the reassembly of tight junction proteins and actin filaments, and ultimately restores normal intestinal barrier function.
Caption: Larazotide acetate inhibits zonulin binding, preventing tight junction disassembly.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize quantitative data from studies evaluating larazotide acetate in models of intestinal inflammation.
Table 1: Larazotide Acetate Dosage in Mouse Models of Intestinal Inflammation
| Mouse Model | Compound | Administration Route | Dosage | Key Efficacy Endpoints | Reference |
|---|---|---|---|---|---|
| IL-10 Gene-Deficient | AT-1001 (Larazotide Acetate) | Oral Gavage | Low Dose: 0.083 mg in 30 µl water; High Dose: 0.83 mg in 30 µl water | Reduced small intestinal permeability; Attenuated colonic inflammation (reduced TNF-α and myeloperoxidase) | |
| IL-10 Gene-Deficient | AT-1001 (Larazotide Acetate) | Drinking Water | Concentration not specified | Prevention of increased colonic electrical resistance |
| Gliadin-Sensitized (HCD4+/HLA/DQ8+) | Larazotide Acetate | Oral Gavage | Not specified | Blocked gliadin-induced macrophage accumulation and increase in intestinal permeability | |
Table 2: In Vitro Efficacy of Larazotide Acetate in Caco-2 Cell Models
| Injury Model | Larazotide Acetate (LA) Treatment | Measurement | Result | Reference |
|---|---|---|---|---|
| Anoxia/Reoxygenation | 10 mM LA Pre-treatment | Transepithelial Electrical Resistance (TEER) | Significantly increased TEER compared to untreated anoxic injured cells | |
| Anoxia/Reoxygenation | 10 mM LA Pre-treatment | Tight Junction Proteins (Occludin, ZO-1) | Prevented disruption of TJ proteins during anoxic injury | |
| Cytokine Mix (TNF-α, IFN-γ, IL-1β) | 12.5 mM LA (apical) | Lucifer Yellow (LY) Permeability | Inhibited cytokine-induced increase in LY permeability |
| PT-Gliadin Activated PBMC Supernatant | 12.5 mM LA (apical) | FITC-Gliadin Peptide Transport | Inhibited transport of immune-reactive 9-mer and 13-mer gliadin peptides | |
Experimental Protocols
4.1.1 Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis This model is widely used to induce acute colitis that mimics aspects of human ulcerative colitis.
-
Animal Selection: Use appropriate mouse strains such as C57BL/6 or BALB/c.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration can vary by mouse strain and DSS batch, so a pilot study is recommended.
-
Induction: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Larazotide Acetate Administration: Administer larazotide acetate via oral gavage or in drinking water, typically starting before or concurrently with DSS induction.
-
Endpoint Analysis: After the induction period, sacrifice the animals for tissue collection and analysis (e.g., histology, cytokine levels, permeability assays).
4.1.2 Protocol: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis This model induces a transmural colitis that shares histopathological features with Crohn's disease.
-
Animal Selection: Use appropriate mouse strains such as BALB/c or SJL.
-
Preparation: Fast mice for 12-24 hours with free access to water.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.
-
TNBS Solution: Prepare the TNBS solution by diluting it in 50% ethanol to a final concentration of 1-2.5%.
-
Intrarectal Administration: Gently insert a catheter intrarectally to a depth of 3-4 cm. Slowly administer 100-150 µl of the TNBS solution.
-
Post-Administration: Keep the mouse in a head-down position for at least 60 seconds to ensure the solution remains in the colon.
-
Monitoring: Return the mouse to its cage and monitor daily for weight loss and other signs of colitis.
-
Preparation: Dissolve larazotide acetate powder in sterile water or phosphate-buffered saline (PBS) to the desired concentration.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized gavage needle and insert it carefully into the esophagus.
-
Slowly dispense the solution (e.g., 30 µl for a mouse).
-
Administer daily or as required by the experimental design.
-
-
Administration in Drinking Water:
-
Calculate the total required amount of larazotide acetate based on estimated daily water consumption.
-
Dissolve the compound in the total volume of drinking water to be provided over a 24-hour period.
-
4.3.1 Protocol: In Vivo Intestinal Permeability Assay (FITC-Dextran)
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
FITC-Dextran Administration: Administer a solution of fluorescein isothiocyanate-dextran (FITC-dextran, typically 4 kDa) by oral gavage (e.g., 60 mg/100 g body weight).
-
Blood Collection: After a defined period (e.g., 4 hours), collect blood via cardiac puncture under anesthesia.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Fluorescence Measurement: Measure the concentration of the fluorescent marker in the plasma using a fluorometer.
-
Data Analysis: Generate a standard curve using known concentrations of FITC-dextran to quantify the amount in the plasma samples. Increased plasma fluorescence indicates higher intestinal permeability.
4.3.2 Protocol: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21-24 days to allow for differentiation into a polarized monolayer.
-
Verify Monolayer Integrity: Confirm barrier integrity by measuring Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
Inflammatory Challenge: Add inflammatory stimuli to the basolateral (lower) chamber. This can include a mixture of pro-inflammatory cytokines (e.g., 50 ng/ml each of TNF-α, IFN-γ, and IL-1β) or supernatant from gliadin-stimulated immune cells.
-
Larazotide Acetate Treatment: After 48 hours of inflammatory challenge, replace the medium in the apical (upper) chamber with medium containing larazotide acetate (e.g., 10-12.5 mM).
-
Permeability Measurement (Lucifer Yellow):
-
After the treatment period (e.g., 24 hours), replace the apical medium with a solution containing the fluorescent marker Lucifer Yellow (LY).
-
Incubate for 1-3 hours.
-
Collect samples from the basolateral chamber and measure fluorescence. An increase in basolateral fluorescence indicates increased paracellular permeability.
-
-
TEER Measurement: Monitor TEER at various time points throughout the experiment. A drop in TEER signifies a loss of barrier integrity.
4.3.3 Protocol: Cytokine Analysis
-
Sample Collection: Collect colon tissue homogenates or serum from experimental animals.
-
Assay Performance: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the desired pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure: Follow the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Measure absorbance using a plate reader and calculate cytokine concentrations based on a standard curve.
Experimental Workflow Visualizations
Caption: Experimental workflow for testing larazotide acetate in a mouse model of IBD.
Caption: In vitro workflow for testing larazotide acetate on Caco-2 cell monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beyondceliac.org [beyondceliac.org]
Application Note: High-Throughput Measurement of Transepithelial Electrical Resistance for Assessing Cellular Barrier Function
Introduction
Transepithelial Electrical Resistance (TEER) is a non-invasive and quantitative method used to measure the electrical resistance across a cellular monolayer.[1][2] This technique is a reliable indicator of the integrity and permeability of epithelial and endothelial cell barriers in vitro.[1][3] TEER measurements are crucial in various research areas, including drug discovery, toxicology, and the study of diseases where barrier function is compromised.[4] This application note provides a detailed protocol for measuring TEER using a generic TEER measurement system, adaptable for instruments such as the AT-1002, and discusses key principles and data interpretation.
The formation of tight junctions between adjacent cells restricts the passage of ions, creating an electrical resistance that can be measured. Higher TEER values generally indicate a more confluent and less permeable cell layer, while lower values suggest a compromised barrier. TEER is a sensitive method to monitor the real-time dynamics of barrier formation and disruption in response to various stimuli.
Key Principles
TEER is measured by passing a small, low-frequency alternating current (AC) across the cell monolayer. The instrument then measures the voltage drop to calculate the resistance using Ohm's Law (R = V/I). The final TEER value is typically normalized to the surface area of the cell culture insert and expressed in units of Ohms x cm² (Ω·cm²).
TEER Calculation: TEER (Ω·cm²) = (R_total - R_blank) x A
Where:
-
R_total is the resistance of the cell monolayer on the permeable support.
-
R_blank is the resistance of the permeable support without cells in the same medium.
-
A is the surface area of the permeable support in cm².
Experimental Protocol
This protocol outlines the steps for measuring TEER in a 24-well plate format. The procedure can be adapted for other plate formats.
Materials
-
Epithelial or endothelial cells of interest
-
Cell culture medium
-
Permeable cell culture inserts (e.g., Transwell®)
-
Multi-well plates
-
TEER measurement system (e.g., this compound or equivalent) with "chopstick" electrodes
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol for sterilization
-
Incubator (37°C, 5% CO₂)
Methods
1. Cell Seeding and Culture:
-
Pre-equilibrate the permeable inserts in the appropriate cell culture medium inside the multi-well plates for at least 1 hour in a 37°C incubator.
-
Seed the cells onto the apical side of the inserts at a predetermined optimal density.
-
Add fresh medium to both the apical and basolateral compartments. Ensure the liquid levels are adequate to immerse the electrode tips during measurement.
-
Culture the cells in an incubator at 37°C with 5% CO₂ until a confluent monolayer is formed. This can take several days to weeks depending on the cell type.
-
Monitor cell confluence and barrier formation by measuring TEER at regular intervals.
2. TEER Measurement Procedure:
-
Allow the cell culture plates to equilibrate to room temperature for at least 20 minutes before measurement to ensure temperature stability, as TEER is temperature-sensitive.
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for no more than 5 minutes, followed by air drying in a sterile hood.
-
Rinse the electrodes with sterile PBS or cell culture medium to remove any residual ethanol.
-
Connect the electrodes to the TEER measurement device.
-
Blank Measurement: Place an insert without cells into a well containing the same volume of medium as the experimental wells. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Record the resistance reading (R_blank).
-
Sample Measurement: Carefully place the electrodes in the experimental wells in the same manner as the blank. Ensure the electrodes are positioned consistently in each well to minimize variability. Record the resistance reading (R_total).
-
Repeat the measurement for all experimental wells.
-
After use, clean the electrodes thoroughly according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the net resistance for each well by subtracting the average blank resistance from the total resistance: Net R = R_total - R_blank.
-
Calculate the TEER value by multiplying the net resistance by the surface area of the insert: TEER = Net R x Area.
Data Presentation
| Cell Line | Seeding Density (cells/cm²) | Time to Confluency (days) | Typical TEER (Ω·cm²) |
| Caco-2 | 6 x 10⁴ | 21-28 | >1000 |
| MDCK II | 1 x 10⁵ | 3-5 | 100 - 200 |
| Calu-3 | 2.5 x 10⁵ | 10-14 | 500 - 800 |
| 16HBE14o- | 1.5 x 10⁵ | 7-10 | 400 - 600 |
Note: These values are approximate and can vary depending on culture conditions and measurement parameters.
Troubleshooting
| Issue | Possible Cause | Solution |
| Unstable Readings | Inadequate liquid volumes. | Ensure electrode tips are fully immersed in the medium. |
| Temperature fluctuations. | Allow plates to equilibrate to a stable temperature before measuring. | |
| Dirty electrodes. | Clean electrodes according to the manufacturer's instructions. | |
| Low TEER Values | Incomplete cell monolayer. | Allow more time for cells to form a confluent barrier. |
| Cell contamination (e.g., mycoplasma). | Test for and eliminate contamination. | |
| Leaky tight junctions due to experimental treatment. | This may be the expected outcome of the experiment. | |
| High Variability | Inconsistent electrode placement. | Standardize the position and depth of the electrodes for each measurement. |
| Tilting the plate during measurement. | Keep the plate on a flat, level surface. |
Visualizations
Caption: Experimental workflow for TEER measurement.
Caption: Signaling pathway of tight junction proteins.
References
Troubleshooting & Optimization
improving the stability of AT-1002 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of AT-1002 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary characteristic affecting stability?
A1: this compound is a 6-mer synthetic peptide that functions as a tight junction regulator and absorption enhancer.[1] Its chemical formula is C32H53N9O7S with a molecular weight of 707.88 g/mol . A key feature influencing its stability is the presence of a cysteine (Cys) residue, which can lead to oxidation and the formation of cysteine-cysteine (Cys-Cys) dimers.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal long-term stability, lyophilized this compound powder should be stored at -20°C for up to three years. Once dissolved, the solution should be stored at -80°C for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: What is the known stability of this compound in solution?
A3: Studies have indicated that this compound is not stable at neutral pH or under physiological conditions. The presence of a cysteine residue makes it prone to oxidation, especially at higher pH where the thiol group is more easily deprotonated.
Q4: How can the stability of this compound in solution be improved?
A4: One effective strategy is the C-terminal amidation of the peptide (FCIGRL-NH2). This modification has been shown to increase the stability of this compound, leading to an enhanced permeation effect in studies. Additionally, using the trifluoroacetate (TFA) salt form of this compound may offer enhanced water solubility and stability. Storing solutions at a slightly acidic pH (pH 5-6) can also help minimize degradation.
Q5: What are the primary degradation pathways for peptides like this compound?
A5: Peptides, in general, are susceptible to several degradation pathways:
-
Oxidation: The cysteine and methionine residues are particularly prone to oxidation. For cysteine, this is accelerated at higher pH and can lead to the formation of disulfide bonds.
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, especially in neutral to basic solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in solution over a short period. | Degradation due to inappropriate storage or handling. | Prepare fresh solutions for each experiment. If a stock solution is necessary, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. Use a slightly acidic buffer (pH 5-6) to improve stability. |
| Precipitation of this compound upon dissolution. | Poor solubility in the chosen solvent. | For hydrophobic peptides like this compound, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before diluting with an aqueous buffer. Consider using the TFA salt form for better water solubility. |
| Inconsistent experimental results. | Formation of this compound dimers or other degradation products. | To prevent disulfide bond formation, consider adding a reducing agent like DTT or TCEP to your buffer, especially if the experiment allows. Store solutions under an inert gas like nitrogen or argon to minimize oxidation. |
| Difficulty dissolving lyophilized this compound powder. | The peptide has absorbed moisture. | Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening. This prevents moisture condensation on the cold powder.
-
Solvent Selection: Based on experimental needs, choose an appropriate solvent. For initial solubilization of hydrophobic peptides, a small amount of sterile DMSO can be used. Subsequently, dilute with a sterile, slightly acidic buffer (e.g., pH 5-6 acetate buffer) to the desired final concentration.
-
Dissolution: Add the solvent to the vial of this compound. Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use, low-protein-binding polypropylene or glass vials.
-
Storage: Store the aliquots at -80°C.
General Protocol for a Stability-Indicating HPLC Assay
This is a general protocol and should be optimized for this compound.
-
Sample Preparation:
-
Prepare solutions of this compound in the desired buffer systems (e.g., pH 5, 7, and 9) at a known concentration.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and quench any further degradation by freezing at -80°C or by adding an acid if appropriate for the analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC (RP-HPLC) method. A C18 column is often suitable for peptides.
-
The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).
-
Detection is usually performed using UV absorbance at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm if aromatic residues are present).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
The percentage of remaining this compound can be calculated relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for improving this compound stability.
References
Technical Support Center: Larazotide Acetate Oral Formulation
Welcome to the technical support center for Larazotide acetate. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with Larazotide acetate's oral formulation.
Frequently Asked Questions (FAQs)
Q1: What is Larazotide acetate and what is its primary mechanism of action?
Larazotide acetate (also known as AT-1001) is a synthetic octapeptide with the amino acid sequence GGVLVQPG.[1] It acts as a first-in-class tight junction regulator.[2][3] Its primary mechanism involves antagonizing zonulin, a protein that modulates intestinal paracellular permeability.[1][4] In pathological conditions like celiac disease, gliadin triggers the release of zonulin, which leads to the disassembly of tight junctions between intestinal epithelial cells. Larazotide acetate is thought to block zonulin receptors, preventing this disassembly, thereby restoring intestinal barrier function and preventing the passage of immunogenic molecules like gliadin into the lamina propria.
Q2: What are the main challenges associated with developing an effective oral formulation of Larazotide acetate?
As a peptide, Larazotide acetate faces several significant hurdles for effective oral delivery:
-
Enzymatic Degradation: It is susceptible to degradation by proteases in the gastrointestinal (GI) tract, particularly brush-border enzymes like aminopeptidase M.
-
Poor Permeability: Due to its size and hydrophilic nature, it has low permeability across the intestinal epithelium.
-
Physicochemical Instability: The peptide can be prone to chemical degradation (e.g., hydrolysis at non-optimal pH) and physical instability, such as aggregation, especially at higher concentrations.
-
Targeted Delivery: For its local action in the small intestine, a formulation must protect the peptide from the harsh environment of the stomach and release it at the desired site.
Q3: Has an oral formulation been developed for clinical trials?
Yes, a delayed-release oral formulation has been developed and tested in Phase 3 clinical trials for celiac disease. This formulation is designed to protect Larazotide acetate from the acidic environment of the stomach and release it in the proximal small intestine (duodenum and jejunum), which is the primary site of action for treating celiac disease.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Efficacy in In Vitro Permeability Assays (e.g., Caco-2)
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Verify Peptide Integrity: Before each experiment, confirm the purity and integrity of your Larazotide acetate stock using HPLC. Storage: Ensure lyophilized powder is stored at -20°C or -80°C, protected from moisture and light. Reconstituted aliquots should also be stored frozen and subjected to minimal freeze-thaw cycles. Experimental Conditions: In cell culture, consider using serum-free media or heat-inactivated serum to reduce protease activity. The use of a broad-spectrum protease inhibitor cocktail can also be evaluated. |
| Sub-optimal Peptide Concentration | Perform Dose-Response Curve: The effective concentration of Larazotide acetate can be narrow. An "inverse-dose effect" has been observed in clinical and preclinical studies, where higher doses are less effective. This may be due to peptide aggregation at higher concentrations. Test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the optimal dose for your specific assay. |
| Cell Monolayer Integrity Issues | Monitor TEER: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. A healthy Caco-2 monolayer should have a TEER value of ≥ 300 Ω·cm². A significant drop in TEER post-experiment (e.g., >25%) may indicate cytotoxicity or compromised barrier function unrelated to the mechanism of action. |
| Peptide Aggregation | Visual Inspection: Check for cloudiness or precipitation in your stock and working solutions. Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your solution. A monomodal peak with a small hydrodynamic radius is indicative of a non-aggregated peptide. Solubility: Ensure the peptide is fully dissolved. Sonication may be required. |
Issue 2: Poor or Variable Bioavailability/Efficacy in In Vivo Animal Models
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation | Review Formulation Strategy: Larazotide acetate is intended for local action in the gut. A simple aqueous solution is likely to be degraded in the stomach. Utilize a delayed-release or enteric-coated formulation to ensure the peptide reaches the small intestine. Analyze Release Profile: Characterize the in vitro dissolution profile of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to confirm it releases the peptide at the target pH. |
| Enzymatic Degradation In Vivo | Formation of Inhibitory Fragments: Degradation by intestinal enzymes like aminopeptidase M can generate fragments. One fragment, F2 (VLVQPG), has been shown to inhibit the activity of the parent compound. This can contribute to the observed inverse-dose effect. Consider Peptide Analogs: For mechanistic studies, consider using a D-amino acid analog of Larazotide, which has been shown to be more resistant to enzymatic degradation and effective at lower concentrations. |
| High In Vivo Variability | Increase Sample Size: Permeability measurements in vivo (e.g., using lactulose/mannitol assays) can be highly variable. Increasing the number of animals per group can improve statistical power. Standardize Procedures: Ensure consistent fasting times, dosing procedures, and sample collection times across all animals. |
Data Presentation
Table 1: Physicochemical and Solubility Data for Larazotide Acetate
| Property | Value | Reference |
| Molecular Formula | C34H59N9O12 | |
| Molecular Weight | 785.9 g/mol | |
| Amino Acid Sequence | GGVLVQPG | |
| Solubility in Water | ≥ 20 mg/mL (≥ 25.45 mM) | |
| Solubility in DMSO | 3.2 mg/mL (4.07 mM) | |
| Solubility in PBS (pH 7.2) | Sparingly Soluble (1-10 mg/mL) | |
| Predicted logP | -6.2 |
Table 2: In Vitro Dissolution Profile of a Delayed-Release Larazotide Acetate Formulation
| Time in Media | Media Type | Average Dissolution (%) |
| 0-120 min | Simulated Gastric Fluid (SGF) | ~0.7% |
| 30-60 min | Simulated Intestinal Fluid (SIF) | 39.7% - 42.8% |
| 90 min | Simulated Intestinal Fluid (SIF) | 79.1% |
| 120-180 min | Simulated Intestinal Fluid (SIF) | 93.7% |
| Data adapted from an in vivo porcine model study. |
Table 3: Pharmacokinetic Parameters in Porcine Small Intestine (1 mg Oral Dose)
| Parameter | Distal Duodenum | Proximal Jejunum |
| Tmax (Time to Peak Concentration) | 1 hour | 1 hour |
| Cmax (Peak Concentration) | 0.32 - 1.76 µM (Range) | 0.32 - 1.76 µM (Range) |
| Concentration at 2-4 hours | 0.02 - 0.47 µM | 0.00 - 0.43 µM |
| Data represents local concentrations in intestinal fluid, not systemic plasma levels. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the effect of Larazotide acetate on intestinal barrier integrity.
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a mature monolayer.
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer using a voltmeter.
-
Only use monolayers with a TEER value ≥ 300 Ω·cm².
-
-
Experiment Setup:
-
Wash the monolayers gently with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Apical (AP) side: Add HBSS containing the permeability marker (e.g., Lucifer yellow or a fluorescently-labeled dextran).
-
Basolateral (BL) side: Add fresh HBSS.
-
Treatment Groups:
-
Control (no treatment)
-
Challenge: Add a permeability-inducing agent (e.g., gliadin fragments or AT-1002) to the AP side.
-
Treatment: Pre-incubate monolayers with various concentrations of Larazotide acetate (e.g., 0.1, 1, 10 µM) for 30-60 minutes before adding the challenge agent.
-
-
-
Sampling:
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber.
-
Replace the volume removed with fresh, pre-warmed HBSS.
-
-
Quantification and Analysis:
-
Quantify the concentration of the permeability marker in the BL samples using a plate reader (for fluorescence) or LC-MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.
-
-
Measure TEER again at the end of the experiment to ensure treatments were not cytotoxic.
-
Expected Outcome: Larazotide acetate should inhibit the increase in Papp and the decrease in TEER caused by the challenge agent.
-
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol is adapted from a study investigating Larazotide acetate's degradation by aminopeptidase M.
-
Reagent Preparation:
-
Prepare a Larazotide acetate solution (e.g., 0.2 mg/mL) in Simulated Intestinal Fluid (SIF, pH 6.5) without pancreatin.
-
Prepare an aminopeptidase M (from porcine kidney) solution.
-
-
Incubation:
-
Combine the Larazotide acetate solution with the aminopeptidase M solution (final enzyme concentration e.g., 0.66 units/mL).
-
Incubate the mixture at 37°C in a shaker water bath.
-
-
Sampling and Quenching:
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately quench the enzymatic reaction by adding a solution of 5% Trifluoroacetic acid (TFA) in 80% acetonitrile/20% water.
-
-
Analysis by UPLC-MS/MS:
-
Analyze the quenched samples to quantify the remaining parent Larazotide acetate and identify/quantify any degradation fragments.
-
Fragments to Monitor:
-
F1: GGVLVQPG (Parent)
-
F2: G VLVQPG (N-deGlycine)
-
F3: VLVQPG (N-di deGlycine - inhibitory fragment)
-
-
Protocol 3: Quantification by HPLC-MS/MS from Biological Samples
This protocol provides a general workflow for sample preparation and analysis.
-
Sample Preparation (from intestinal fluid or cell culture media):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid) to the sample at a 3:1 ratio.
-
Vortex and Centrifuge: Vortex the samples thoroughly for ~10 minutes, then centrifuge at high speed (e.g., 13,000 x g for 5 minutes at 4°C) to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
MS/MS Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific parent/daughter ion transitions for Larazotide acetate and its fragments would need to be optimized on your instrument.
-
LLOQ: A sensitive method should achieve a Lower Limit of Quantification (LLOQ) in the low nanomolar range (e.g., ~0.07 µM or ~50 ng/mL in porcine intestinal fluid).
-
Visualizations
Caption: Larazotide acetate's mechanism of action.
References
- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming AT-1002 Peptide Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with AT-1002 peptide degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary function?
A1: this compound is a synthetic six-amino-acid peptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) that acts as a tight junction modulator.[1][2] Its primary function is to reversibly open the tight junctions between epithelial cells, thereby enhancing paracellular transport of molecules.[1] This property is leveraged in research to increase the absorption and delivery of other molecules, such as low molecular weight heparin and cyclosporin A, across cellular barriers.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae. It exerts its effect by causing the redistribution of the tight junction protein ZO-1 away from cell junctions. This process involves the activation of protein kinase C α, leading to the polymerization of actin filaments and subsequent opening of the paracellular pathway.
Q3: What are the main causes of this compound degradation in experimental settings?
A3: The primary causes of this compound degradation are chemical and enzymatic instability. This compound is known to be unstable at neutral to basic pH. Like other peptides, it is susceptible to degradation by proteases present in biological samples or cell culture media. The cysteine residue in its sequence also makes it prone to oxidation and disulfide bond formation, which can lead to dimerization and aggregation.
Q4: How can I improve the stability of the this compound peptide in my experiments?
A4: Several strategies can be employed to enhance the stability of this compound:
-
pH Control: Maintain the peptide in a slightly acidic buffer (pH 4-6) for storage and during experiments where possible. Avoid prolonged exposure to neutral or alkaline conditions.
-
Temperature Control: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, store aliquots at -80°C to minimize freeze-thaw cycles. Keep the peptide on ice during experimental procedures.
-
Use of Modified Peptides: C-terminal amidation of this compound (FCIGRL-NH2) has been shown to significantly improve its stability and permeation-enhancing activity compared to the native peptide.
-
Protease Inhibitors: In experiments involving biological fluids or cell cultures, consider adding a broad-spectrum protease inhibitor cocktail to the medium.
-
Use of Excipients: The presence of dextrose has been shown to improve the stability of this compound in solution.
Q5: What are the potential signs of this compound degradation in my experiments?
A5: Inconsistent or a complete loss of the expected biological activity, such as a lack of change in transepithelial electrical resistance (TEER) or failure to enhance the transport of a co-administered molecule, are strong indicators of this compound degradation. Visible precipitation or cloudiness in the peptide solution can also be a sign of aggregation, a form of physical instability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the this compound peptide.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or no biological effect of this compound (e.g., no change in TEER). | Peptide Degradation: this compound may have degraded due to improper storage, handling, or experimental conditions (e.g., neutral pH). | 1. Verify Storage and Handling: Ensure the lyophilized peptide was stored at -20°C or -80°C. After reconstitution, check that it was aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles. 2. Check Solution pH: Measure the pH of your peptide stock solution and experimental buffers. For optimal stability, a slightly acidic pH (4-6) is recommended. 3. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen aliquot immediately before use. 4. Consider a More Stable Analog: If instability persists, consider using a C-terminally amidated version of this compound, which has demonstrated enhanced stability. |
| Precipitation or cloudiness observed in the this compound solution. | Aggregation or Poor Solubility: The peptide may be aggregating, especially at higher concentrations or in certain buffers. | 1. Check Peptide Concentration: High concentrations can promote aggregation. Try working with lower, yet effective, concentrations. 2. Sonication: Briefly sonicate the solution to help dissolve any aggregates. 3. Buffer Composition: The choice of buffer can influence solubility. If using a buffer with high ionic strength, consider switching to a lower ionic strength buffer. 4. pH Adjustment: Ensure the pH of the solution is not at the isoelectric point of the peptide, as this can minimize solubility. |
| High variability in results between experimental repeats. | Inconsistent Peptide Activity: This could be due to partial degradation of the peptide, leading to varying concentrations of the active form in each experiment. | 1. Standardize Preparation: Implement a strict and consistent protocol for peptide reconstitution, aliquoting, and preparation of working solutions. 2. Minimize Time in Experimental Buffer: Add the this compound peptide to the experimental system as close to the time of the measurement as possible, especially if the buffer has a neutral pH. 3. Quality Control: If possible, perform a simple functional assay on each new batch of peptide to confirm its activity before use in critical experiments. |
| Cytotoxicity observed in cell-based assays. | High Peptide Concentration or Prolonged Exposure: this compound can exhibit cytotoxicity at higher concentrations (≥2.5 mg/mL) and after extended incubation times (e.g., 24 hours). | 1. Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific application. 2. Limit Exposure Time: Reduce the incubation time of the cells with the peptide to the minimum required to observe the desired effect. Studies have shown that the effect of this compound on TEER is reversible. 3. Cell Viability Assay: Always include a cell viability assay (e.g., MTT or LDH assay) in your experimental design to monitor for potential cytotoxic effects. |
Quantitative Data Summary
While specific degradation kinetics for this compound across a wide range of pH and temperatures are not extensively published, the available data and information on similar peptides provide valuable insights into its stability profile.
| Condition | Observation/Recommendation | Reference |
| pH Stability | Unstable at neutral to basic pH. A slightly acidic environment (pH 4-6) is recommended for enhanced stability. | |
| Temperature Stability | Store lyophilized peptide at -20°C or -80°C for long-term stability. Store reconstituted aliquots at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use. | General Peptide Handling Guidelines |
| Stability in Solution | The presence of 5% dextrose has been shown to significantly improve the stability of this compound in solution compared to a buffer-only control. | |
| Stability in the Presence of Cells | In the presence of Caco-2 cells, a C-terminally amidated version of this compound (Pep1) showed a relatively low decrease in peak area compared to the unmodified this compound, suggesting improved stability in a biological environment. | |
| Enzymatic Degradation | Susceptible to degradation by proteases. The use of protease inhibitors is recommended in experiments with biological fluids. | General Peptide Knowledge |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
Objective: To measure the effect of this compound on the integrity of tight junctions in a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or a slightly acidic buffer (e.g., pH 6.0) for reconstitution
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer for the experiment
-
EVOM2™ Epithelial Voltohmmeter or equivalent TEER measurement device
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a mature monolayer with stable TEER values.
-
Peptide Reconstitution: Equilibrate the lyophilized this compound to room temperature before opening. Reconstitute the peptide in sterile, nuclease-free water or a slightly acidic buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
TEER Measurement (Baseline): On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS. Measure the baseline TEER of each Transwell® insert.
-
This compound Treatment: Prepare the desired concentrations of this compound in pre-warmed HBSS. Replace the apical buffer with the this compound solutions. Use HBSS without the peptide as a negative control.
-
Time-Course TEER Measurement: Measure the TEER at various time points after the addition of this compound (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Subtract the TEER value of a blank Transwell® (without cells) from the measured values. Normalize the TEER readings to the baseline measurement for each well and express the results as a percentage of the initial TEER.
Protocol 2: Paracellular Transport Assay with a Fluorescent Marker
Objective: To quantify the effect of this compound on the paracellular permeability of a fluorescent marker across Caco-2 cell monolayers.
Materials:
-
Caco-2 cell monolayers cultured on Transwell® inserts (as described in Protocol 1)
-
This compound peptide
-
Fluorescent marker (e.g., Lucifer Yellow or FITC-dextran)
-
HBSS or other appropriate buffer
-
Multi-well fluorescence plate reader
Methodology:
-
Cell Culture and Baseline TEER: Culture Caco-2 cells on Transwell® inserts as described previously and measure the baseline TEER to ensure monolayer integrity.
-
Peptide and Marker Application: Prepare a solution containing the desired concentration of this compound and the fluorescent marker in pre-warmed HBSS.
-
Transport Experiment: Remove the apical and basolateral media from the Transwell® inserts. Add the this compound and fluorescent marker solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen marker.
-
Data Analysis: Create a standard curve for the fluorescent marker to determine the concentration in the basolateral samples. Calculate the apparent permeability coefficient (Papp) to quantify the transport across the cell monolayer.
Visualizations
Caption: Signaling pathway of this compound leading to tight junction disassembly.
Caption: Experimental workflow for a TEER assay to assess this compound activity.
References
- 1. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AT-1002 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AT-1002 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexamer peptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) derived from zonula occludens toxin (ZOT), an enterotoxin produced by Vibrio cholerae.[1][2] Its primary function is to act as a tight junction regulator, reversibly increasing paracellular permeability.[1][3] This allows for enhanced absorption of co-administered therapeutic agents that typically have low bioavailability.[4] The mechanism involves the redistribution of the tight junction protein ZO-1, activation of Src and MAP kinase pathways, and rearrangement of actin filaments.
Q2: What is the recommended starting dosage for this compound in in vivo studies?
A2: The optimal dosage of this compound can vary depending on the animal model, administration route, and the co-administered drug. Based on published studies, dosages in rats have ranged from 100 µg/kg to 40 mg/kg. For initial studies, a dose in the lower end of this range is recommended, with subsequent dose-escalation studies to determine the optimal concentration for your specific application.
Q3: What are the common administration routes for this compound in vivo?
A3: this compound has been successfully administered via several routes in preclinical studies, including:
-
Oral/Intraduodenal: Co-administration with a therapeutic agent to enhance its intestinal absorption.
-
Nasal: To facilitate the absorption of drugs across the nasal mucosa.
-
Intratracheal: For enhancing pulmonary drug delivery.
The choice of administration route will depend on the therapeutic agent and the target tissue.
Q4: Is this compound toxic or does it cause tissue damage?
A4: In vivo studies have shown that this compound, at effective doses, does not induce observable morphological damage to gastrointestinal tissues. Cell viability studies also indicate no significant cytotoxicity at concentrations that enhance permeability. The effect of this compound on tight junctions is reversible, with transepithelial electrical resistance (TEER) returning to baseline after removal of the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low efficacy of co-administered drug | Suboptimal this compound Dosage: The concentration of this compound may be too low to sufficiently open the tight junctions. | 1. Perform a dose-response study with this compound to identify the optimal concentration for your specific drug and animal model. 2. Ensure the timing of this compound administration relative to the therapeutic drug is optimized. The effect of this compound on tissue permeability can occur within 20 minutes. |
| This compound Instability: this compound can be unstable at neutral pH. | 1. Prepare this compound solutions immediately before use. 2. Consider formulating this compound in a 5% dextrose solution, which has been shown to improve its stability. 3. For enhanced stability, consider using a C-terminally amidated version of this compound (FCIGRL-NH2), which has shown increased stability and permeation-enhancing effects. | |
| Variability in experimental results | Inconsistent Formulation: Improper dissolution or aggregation of this compound. | 1. Ensure complete dissolution of the lyophilized peptide. The TFA salt form of this compound generally has better water solubility. 2. Vortex the solution thoroughly and visually inspect for any precipitates before administration. |
| Timing of Administration: The window for enhanced permeability is transient. | 1. Standardize the time between this compound and the co-administered drug administration across all animals. | |
| Unexpected side effects or animal distress | High this compound Dosage: Although generally safe, very high doses may lead to unforeseen effects. | 1. Reduce the dosage of this compound to the lowest effective concentration determined from your dose-response studies. 2. Monitor animals closely for any signs of distress post-administration. |
| Formulation Issues: The vehicle used for administration may be causing irritation. | 1. Ensure the vehicle is well-tolerated by the chosen administration route. Saline or 5% dextrose are commonly used. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound from Preclinical Studies
| Animal Model | Administration Route | This compound Dosage | Co-administered Agent | Observed Effect | Reference |
| Rat | Intraduodenal | 1 mg | Salmon Calcitonin | 5.2-fold increase in AUC of calcitonin | |
| Rat | Oral | 100 µg/kg | Ardeparin (LMWH) | ~20.5% relative oral bioavailability of ardeparin | |
| Rat | Nasal | 2.5 mg/kg | Mannitol | No significant increase in mannitol absorption | |
| Rat | Nasal | 5 mg/kg | Mannitol | 2.17-fold increase in AUC of mannitol | |
| Rat | Intraduodenal | 10 and 40 mg/kg | Cyclosporin A | Significant increase in plasma concentration of Cyclosporin A |
Table 2: In Vitro Permeability Enhancement with this compound
| Cell Line | This compound Concentration | Marker Molecule | Permeability Increase | Reference |
| Caco-2 | 0.025% | Ardeparin | ~2-fold |
Experimental Protocols
Protocol: Intraduodenal Administration of this compound in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats, fasted overnight with free access to water.
-
Anesthetize the animals according to your institution's approved protocol.
-
Perform a midline abdominal incision to expose the duodenum.
-
-
This compound Formulation:
-
Dissolve lyophilized this compound in 5% dextrose solution to the desired concentration (e.g., 1 mg/mL).
-
Prepare the formulation immediately prior to administration to ensure stability.
-
-
Administration:
-
Gently inject the this compound solution directly into the duodenal lumen using a fine-gauge needle.
-
Immediately following, administer the therapeutic agent of interest at the same site.
-
Suture the abdominal incision.
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points post-administration via a cannulated vessel (e.g., jugular vein).
-
Process the blood to obtain plasma or serum.
-
Analyze the plasma/serum samples for the concentration of the co-administered therapeutic agent using a validated analytical method (e.g., LC-MS/MS, ELISA).
-
Visualizations
References
- 1. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying AT-1002 for Enhanced Biological Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the hexapeptide AT-1002 (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) to enhance its biological activity as a tight junction modulator.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a synthetic six-amino-acid peptide derived from the Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1][2] Its primary biological activity is to reversibly open intercellular tight junctions, thereby enhancing paracellular transport of molecules across epithelial barriers.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound modulates tight junctions by causing the redistribution of the key tight junction protein ZO-1 away from cell junctions. This process involves the activation of Src and mitogen-activated protein (MAP) kinase signaling pathways, leading to increased tyrosine phosphorylation of ZO-1 and rearrangement of actin filaments.
Q3: What are common modifications to this compound to enhance its biological activity and stability?
A3: Common modifications focus on improving the peptide's stability and efficacy. One strategy involves replacing the cysteine residue at position 2 to create more stable analogs. Another approach is C-terminal amidation, which has been shown to increase stability against hydrolysis and enhance permeation-enhancing effects.
Q4: How can I assess the biological activity of my modified this compound peptides?
A4: The biological activity of this compound and its analogs is typically assessed using in vitro models of epithelial barriers, such as Caco-2 cell monolayers. Key assays include measuring the decrease in Transepithelial Electrical Resistance (TEER) and the increase in the permeability of paracellular markers like Lucifer Yellow.
Troubleshooting Guides
Caco-2 Cell Culture and Monolayer Formation
Issue: Inconsistent TEER values across Caco-2 monolayers.
-
Possible Cause: Heterogeneity of the Caco-2 cell line and variations in culture conditions.
-
Troubleshooting Steps:
-
Ensure a consistent seeding density and passage number for all experiments. It is recommended to use cells within a limited range of passages after thawing.
-
Maintain a strict feeding schedule, changing the medium every 2-3 days.
-
Allow at least 21 days for the Caco-2 cells to differentiate and form a fully polarized monolayer with stable tight junctions.
-
Subculture cells when they reach 50-80% confluence to maintain a high proliferation potential.
-
Issue: Low TEER values, indicating poor tight junction formation.
-
Possible Cause: Suboptimal cell culture conditions or issues with the cell line.
-
Troubleshooting Steps:
-
Verify the quality of the fetal bovine serum (FBS), as a concentration of at least 20% is recommended for optimal Caco-2 cell adhesion and growth.
-
Ensure the culture medium is fresh and contains all necessary supplements like non-essential amino acids.
-
Check for mycoplasma contamination, which can affect cell health and barrier function.
-
Permeability Assays (TEER and Lucifer Yellow)
Issue: No significant change in TEER or Lucifer Yellow permeability after applying modified this compound.
-
Possible Cause: The modification may have inactivated the peptide, the peptide may have degraded, or the concentration might be too low.
-
Troubleshooting Steps:
-
Confirm the purity and concentration of your synthesized peptide.
-
Perform a dose-response experiment to determine the optimal concentration for your modified peptide. This compound has shown dose-dependent effects.
-
Consider peptide stability. If the peptide is suspected to be unstable, consider modifications like C-terminal amidation.
-
Include a positive control (unmodified this compound) and a negative control (a scrambled version of the peptide) in your experiments.
-
Issue: High variability in Lucifer Yellow permeability results.
-
Possible Cause: Inconsistent handling during the assay or compromised monolayer integrity.
-
Troubleshooting Steps:
-
Ensure the electrodes of the TEER meter are properly submerged and held at a consistent depth in each well.
-
Do not leave the cell culture plates outside the incubator for extended periods before or during the assay.
-
Wash the monolayers gently to avoid disrupting the cells.
-
Run technical replicates for each condition to assess variability.
-
Mechanism of Action Studies (Immunofluorescence and Western Blot)
Issue: Unable to visualize ZO-1 redistribution via immunofluorescence.
-
Possible Cause: Suboptimal antibody concentration, inadequate cell permeabilization, or issues with the imaging setup.
-
Troubleshooting Steps:
-
Optimize the primary antibody concentration and incubation time.
-
Ensure complete fixation and permeabilization of the cell monolayer to allow antibody access to the target protein.
-
Use appropriate controls, such as untreated cells, to compare with the treated cells.
-
Confirm that the microscope and imaging settings are optimized for detecting the fluorescent signal.
-
Issue: No detectable change in Src or MAPK phosphorylation by Western blot.
-
Possible Cause: The time point of cell lysis may not be optimal to detect the phosphorylation event, or there may be issues with sample preparation.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the peak of Src and MAPK activation after peptide treatment.
-
Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.
-
Load sufficient total protein onto the gel for detection. Typically, 20-50 µg is required for phospho-protein detection.
-
Use a positive control, such as treating cells with a known activator of the Src/MAPK pathway, to validate the assay.
-
Data Presentation
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers
| This compound Concentration (mg/mL) | Treatment Duration (hours) | TEER (% of Control) |
| 0 | 3 | 100 |
| 1 | 3 | ~80 |
| 2.5 | 3 | ~60 |
| 5 | 3 | ~40 |
Data are approximated from graphical representations in the cited literature.
Table 2: Effect of this compound on Lucifer Yellow Permeability in Caco-2 Cell Monolayers
| This compound Concentration (mg/mL) | Treatment Duration (hours) | Lucifer Yellow Permeability (µg/mL) |
| 0 | 4 | ~0.5 |
| 1 | 4 | ~2.0 |
| 2.5 | 4 | ~4.0 |
| 5 | 4 | ~6.0 |
Data are approximated from graphical representations in the cited literature.
Table 3: In Vivo Efficacy of this compound in Enhancing Drug Absorption in Rats
| Co-administered Drug | This compound Dose | Fold Increase in AUC |
| Salmon Calcitonin | 1 mg | 5.2 |
| Cyclosporin A | 10 mg/kg | 1.64 - 2.14 |
| Cyclosporin A | 40 mg/kg | 1.64 - 2.14 |
AUC (Area Under the Curve) indicates the total drug exposure over time.
Experimental Protocols
Protocol 1: Caco-2 Cell Culture for Tight Junction Formation
-
Cell Seeding: Seed Caco-2 cells at a density of 1 x 10^5 cells/cm^2 on permeable filter supports (e.g., Transwell® inserts).
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-established tight junctions. Change the medium every 2-3 days.
-
Verification of Monolayer Integrity: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the epithelial barrier. Monolayers with TEER values > 200 Ω·cm² are typically used for permeability assays.
Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
-
Equilibration: Allow the Caco-2 monolayers in the culture plates to equilibrate to room temperature for 15-20 minutes.
-
Measurement: Using an epithelial volt-ohm meter (EVOM), place the electrodes in the apical and basolateral compartments of the Transwell® insert. Ensure the electrodes are not touching the bottom of the well or the cell monolayer.
-
Recording: Record the resistance value.
-
Calculation: Subtract the resistance of a blank filter without cells from the measured resistance of the cell monolayer and multiply by the surface area of the filter to obtain the TEER value in Ω·cm².
Protocol 3: Lucifer Yellow Permeability Assay
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Application of Marker: Add Lucifer Yellow solution (typically 100 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Sampling: Collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculation: Determine the concentration of Lucifer Yellow that has permeated the monolayer by comparing the fluorescence to a standard curve.
Protocol 4: ZO-1 Immunofluorescence Staining
-
Fixation: Wash the Caco-2 monolayers with PBS and fix with ice-cold methanol for 5 minutes at -20°C or with 3% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ZO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the filters on a glass slide and visualize the localization of ZO-1 using a fluorescence microscope.
Protocol 5: Western Blot for Src and MAPK Phosphorylation
-
Cell Lysis: After treatment with this compound or its analogs, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies specific for phosphorylated Src (p-Src) and phosphorylated ERK (p-ERK), as well as total Src and ERK, overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to increased paracellular permeability.
Caption: Experimental workflow for assessing modified this compound activity.
References
- 1. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AT-1002 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral delivery of AT-1002 (larazotide acetate) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as larazotide acetate, is a synthetic octapeptide that acts as a tight junction regulator.[1][2] Its primary mechanism of action is to antagonize the zonulin pathway.[1] Zonulin is a protein that modulates intestinal permeability by reversibly disassembling the tight junctions between epithelial cells. By inhibiting zonulin, this compound helps to prevent the breakdown of these junctions, thereby reducing intestinal permeability.[1]
Q2: What is the intended therapeutic application of this compound?
A2: this compound has been primarily investigated as an adjunct therapy for celiac disease.[1] In celiac disease, gluten ingestion leads to the opening of tight junctions, allowing harmful antigens to cross the intestinal barrier and trigger an inflammatory response. By helping to keep these junctions closed, this compound aims to reduce the inflammatory cascade initiated by gluten.
Q3: How is this compound typically formulated for oral delivery in preclinical and clinical studies?
A3: Due to its peptide nature and susceptibility to degradation in the acidic environment of the stomach, this compound is formulated for delayed release. A common approach is an enteric-coated tablet designed to bypass the stomach and release the active substance in the more neutral pH of the small intestine, specifically the jejunum and ileum.
Q4: What is the proposed signaling pathway for this compound's action?
A4: this compound is thought to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells. This prevents the subsequent signaling cascade that leads to the disassembly of tight junction proteins (e.g., ZO-1 and occludin) and the reorganization of the actin cytoskeleton, which ultimately results in increased paracellular permeability.
Troubleshooting Guide
Q5: We are observing high variability in the therapeutic response between animals in our study. What could be the cause?
A5: High variability is a common challenge in oral drug delivery studies with animal models. Several factors related to the delivery of this compound could be contributing:
-
Inconsistent Gastric Emptying: The time it takes for the enteric-coated tablet to pass from the stomach to the small intestine can vary significantly between animals. This will affect the timing and location of drug release.
-
Differences in Intestinal pH: The pH of the small intestine can differ between animals, which can affect the dissolution rate of the enteric coating and, consequently, the release of this compound.
-
Variable Intestinal Motility: Differences in the speed at which contents move through the intestines can lead to variations in the time the drug is present at its target site.
-
Coprophagy: In rodents, consumption of feces can introduce variability in gut microbiome and physiology, potentially affecting drug metabolism and absorption.
Troubleshooting Steps:
-
Standardize Fasting Times: Ensure a consistent fasting period (e.g., 4-6 hours for rodents) before dosing to normalize gastric emptying as much as possible.
-
Acclimatize Animals to Gavage: If using oral gavage, ensure all animals are well-acclimatized to the procedure to minimize stress-induced changes in gastrointestinal physiology.
-
Consider the Formulation: Ensure the enteric-coated tablets are of a consistent size and quality. Variability in the coating thickness can lead to inconsistent release profiles.
-
Monitor Animal Behavior: Observe animals for signs of stress or illness that could affect their gastrointestinal function.
-
Use a Sufficient Number of Animals: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.
Q6: We are not seeing the expected therapeutic effect of this compound in our animal model. What are the potential delivery-related issues?
A6: A lack of efficacy could be due to a failure in the delivery of an adequate concentration of this compound to its target site in the small intestine. Potential issues include:
-
Premature Drug Release: The enteric coating may be failing, leading to the release of this compound in the stomach where it can be degraded by the acidic environment and pepsin.
-
Incomplete Drug Release: The formulation may not be releasing the full dose of this compound in the small intestine.
-
Rapid Degradation in the Intestine: Even with a successful enteric coating, this compound is a peptide and can be susceptible to degradation by proteases in the small intestine.
-
Poor Solubility of the Formulation: The formulation may not be dissolving properly at the pH of the small intestine, leading to poor drug release.
Troubleshooting Steps:
-
Verify Formulation Integrity: Before in-vivo studies, perform in-vitro dissolution testing of the enteric-coated tablets in simulated gastric fluid (pH ~1.2) followed by simulated intestinal fluid (pH ~6.8) to confirm appropriate release characteristics.
-
Assess Intestinal Drug Concentration: If feasible, measure the concentration of this compound directly in the intestinal fluid of a subset of animals at various time points after administration. This can confirm if the drug is being released at the target site. (See Experimental Protocol 2).
-
Evaluate Intestinal Permeability: To confirm that the lack of efficacy is not due to a model-specific issue, you can assess the effect of this compound on intestinal permeability using a marker like FITC-dextran. (See Experimental Protocol 1).
Data Presentation
Table 1: Example Composition of an Enteric-Coated this compound Tablet
| Component | Function | Percentage by Weight (%) |
| Core Tablet | ||
| This compound (Larazotide) | Active Pharmaceutical Ingredient | 1.0 |
| Sodium Carboxymethylcellulose | Filler/Binder | 48.5 |
| Magnesium Stearate | Lubricant | 0.5 |
| Enteric Coating Solution | ||
| Eudragit L100 | Enteric Polymer (dissolves at pH > 6.0) | 6.0 |
| Triethyl Citrate | Plasticizer | 0.6 |
| Ethanol | Solvent | 93.4 |
Table 2: Pharmacokinetic Parameters of this compound in Porcine Intestinal Fluid after a Single 1 mg Oral Dose of a Delayed-Release Formulation
| Intestinal Location | Tmax (hours) | Cmax (µM) | AUC (µM*hr) |
| Distal Duodenum | 1 | 0.32 - 1.76 | Not Reported |
| Proximal Jejunum | 1 | 0.32 - 1.76 | Not Reported |
Experimental Protocols
Protocol 1: Assessment of Intestinal Permeability using FITC-Dextran
Objective: To assess the in-vivo effect of this compound on intestinal permeability.
Materials:
-
This compound formulation
-
Vehicle control
-
FITC-dextran (4 kDa)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Spectrofluorometer
Procedure:
-
Fast animals for 4-6 hours.
-
Administer this compound or vehicle control orally at the desired dose and time point before the permeability assessment.
-
At the appropriate time after this compound administration, orally gavage animals with FITC-dextran solution (e.g., 600 mg/kg).
-
Collect blood samples at various time points (e.g., 1, 2, 4 hours) post-FITC-dextran administration.
-
Centrifuge blood samples to separate plasma.
-
Measure the fluorescence of the plasma samples using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).
-
Create a standard curve with known concentrations of FITC-dextran in plasma to quantify the amount of absorbed FITC-dextran.
-
Compare the plasma concentrations of FITC-dextran between the this compound treated and control groups. An increase in plasma FITC-dextran in the this compound group would indicate increased intestinal permeability.
Protocol 2: Quantification of this compound in Intestinal Fluid
Objective: To determine the concentration of this compound at its target site in the small intestine.
Materials:
-
This compound formulation
-
Anesthesia
-
Surgical instruments for intestinal cannulation (if applicable) or materials for intestinal tissue collection
-
Buffer for sample processing
-
LC-MS/MS system for analysis
Procedure:
-
Administer the this compound formulation to fasted animals.
-
At predetermined time points, euthanize the animals and collect sections of the small intestine (duodenum, jejunum, ileum).
-
Alternatively, for larger animal models like pigs, intestinal fluid can be collected over time using surgically implanted ultrafiltration probes.
-
For tissue samples, homogenize the intestinal segments in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Process the supernatant (e.g., protein precipitation, solid-phase extraction) to extract this compound.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
The concentration of this compound in the intestinal fluid or tissue can then be plotted over time to assess the release profile of the formulation.
References
Validation & Comparative
A Head-to-Head Comparison of AT-1002 and Larazotide (AT-1001) Activity in Regulating Intestinal Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of two key modulators of intestinal tight junctions: AT-1002 and its antagonist, larazotide (AT-1001). Both peptides are derived from the Vibrio cholerae zonula occludens toxin (Zot) and have been instrumental in understanding the regulation of intestinal barrier function. This document summarizes their mechanisms of action, presents available quantitative data from comparative preclinical studies, details relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction to this compound and Larazotide (AT-1001)
AT-1001, also known as larazotide acetate, is a synthetic eight-amino-acid peptide (GGVLVQPG) that functions as a zonulin antagonist.[1][2][3] It is currently under investigation as a therapeutic agent for celiac disease, where it aims to prevent the passage of gliadin across the intestinal epithelium by "tightening" the junctions between intestinal cells.[1][2]
In contrast, this compound is a synthetic six-amino-acid peptide (FCIGRL) that acts as a zonulin agonist. It mimics the action of zonulin, a physiological modulator of tight junctions, to reversibly increase paracellular permeability. This property makes this compound a valuable research tool for studying intestinal barrier dysfunction and a potential absorption enhancer for orally delivered drugs.
Mechanism of Action and Signaling Pathways
This compound and larazotide exert their opposing effects by interacting with the zonulin signaling pathway, which regulates the assembly and disassembly of tight junctions.
This compound (Zonulin Agonist) Signaling:
This compound binds to a receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to increased intestinal permeability. This pathway involves the activation of Proteinase-Activated Receptor 2 (PAR2), which in turn transactivates the Epidermal Growth Factor Receptor (EGFR). Downstream signaling leads to the activation of phospholipase C and protein kinase C (PKC), resulting in the phosphorylation of tight junction proteins like Zonula Occludens-1 (ZO-1) and the reorganization of the actin cytoskeleton. This cytoskeletal rearrangement physically pulls the tight junctions open, increasing paracellular permeability.
Larazotide (AT-1001) (Zonulin Antagonist) Action:
Larazotide is believed to act as a competitive antagonist at the zonulin receptor. By blocking the binding of zonulin (or zonulin agonists like this compound), larazotide prevents the initiation of the downstream signaling cascade that leads to tight junction disassembly. This results in the maintenance of tight junction integrity and the preservation of the intestinal barrier function.
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of the functional activity of this compound and larazotide are limited in the public domain. However, a key study has compared their binding affinity to the zonulin receptor on Caco-2 intestinal epithelial cells.
Table 1: Receptor Binding Affinity on Caco-2 Cells
| Compound | Description | Relative Binding Affinity |
| This compound | Zonulin Agonist | Higher affinity for the zonulin receptor compared to AT-1001. |
| AT-1001 (Larazotide) | Zonulin Antagonist | Lower affinity for the zonulin receptor compared to this compound. |
| Data from a competitive binding assay using fluorescently labeled peptides. |
Table 2: Functional Effects on Intestinal Epithelial Monolayers
| Parameter | Effect of this compound | Effect of Larazotide (AT-1001) |
| Transepithelial Electrical Resistance (TEER) | Causes a reversible, dose-dependent reduction in TEER, indicating increased ion permeability. | Inhibits the this compound-induced reduction in TEER. |
| Paracellular Permeability (e.g., to Lucifer Yellow) | Increases the permeability to paracellular markers. | Inhibits the this compound-induced increase in paracellular permeability. |
| ZO-1 Localization | Causes redistribution of ZO-1 away from the cell junctions. | Prevents the this compound-induced redistribution of ZO-1. |
| Actin Cytoskeleton | Induces rearrangement of actin filaments. | Inhibits the this compound-induced rearrangement of actin filaments. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the activity of this compound and larazotide.
In Vitro Caco-2 Cell Permeability Assay
This assay is fundamental for assessing the effects of compounds on intestinal barrier function.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts (e.g., 0.4 µm pore size) and cultured for approximately 21 days to allow for differentiation into a confluent monolayer with well-developed tight junctions.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER) using an epithelial voltohmmeter. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used for the experiment.
2. Treatment:
-
For agonist activity (this compound): The culture medium in the apical (upper) chamber is replaced with a medium containing various concentrations of this compound. A vehicle control is also included.
-
For antagonist activity (larazotide): Monolayers are pre-incubated with various concentrations of larazotide in the apical chamber for a specified period before the addition of a fixed concentration of this compound to the apical chamber.
3. Measurement of Transepithelial Electrical Resistance (TEER):
-
TEER is measured at multiple time points after the addition of the test compounds.
-
The final TEER value is calculated by subtracting the resistance of a blank insert (without cells) from the measured resistance and then multiplying by the surface area of the membrane. Results are expressed as Ω·cm².
4. Measurement of Paracellular Permeability:
-
A fluorescent marker that does not readily cross cell membranes, such as Lucifer Yellow (LY), is added to the apical chamber.
-
At various time points, samples are taken from the basolateral (lower) chamber, and the concentration of LY is measured using a fluorescence plate reader.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage of the marker across the monolayer.
Immunofluorescence Staining for Tight Junction Proteins
This technique visualizes the effect of the compounds on the localization of key tight junction proteins.
1. Cell Culture and Treatment:
-
Caco-2 cells are grown on permeable supports as described above and treated with this compound, larazotide, or a combination.
2. Fixation and Permeabilization:
-
After treatment, the cell monolayers are washed with phosphate-buffered saline (PBS), fixed (e.g., with 4% paraformaldehyde), and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to access intracellular proteins.
3. Antibody Staining:
-
The monolayers are incubated with primary antibodies specific for tight junction proteins (e.g., rabbit anti-ZO-1) and cytoskeletal proteins (e.g., phalloidin conjugated to a fluorophore for F-actin).
-
After washing, the monolayers are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488).
4. Imaging:
-
The stained monolayers are mounted on microscope slides and imaged using a confocal microscope. The resulting images reveal the localization and organization of the target proteins within the cells.
Summary and Conclusion
This compound and larazotide (AT-1001) represent a classic agonist/antagonist pair for the study of intestinal tight junction regulation. This compound potently and reversibly increases intestinal permeability by activating the zonulin signaling pathway, making it a valuable tool for in vitro and in vivo models of barrier dysfunction. Larazotide effectively counteracts the effects of zonulin and zonulin agonists, demonstrating its therapeutic potential for conditions characterized by a "leaky gut," such as celiac disease.
References
Larazotide Acetate: A Comparative Guide to a Frontrunner in Tight Junction Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of larazotide acetate with other tight junction modulators, supported by experimental data and detailed methodologies. Larazotide acetate, a first-in-class tight junction regulator, has been the most clinically advanced candidate for treating celiac disease by targeting the zonulin pathway. While its development has faced challenges, its journey offers valuable insights into the therapeutic potential and complexities of modulating the intestinal barrier.
Larazotide Acetate: Mechanism of Action and Clinical Data
Larazotide acetate is a synthetic octapeptide that acts as a competitive antagonist of the zonulin receptor.[1] In conditions like celiac disease, the binding of gliadin to the CXCR3 receptor on intestinal epithelial cells triggers the release of zonulin.[1] Zonulin then binds to its receptor, initiating a signaling cascade that leads to the disassembly of tight junctions, an increase in intestinal permeability, and subsequent inflammation.[1][2] Larazotide acetate prevents this by blocking the zonulin receptor, thereby preserving tight junction integrity and reducing the passage of antigenic molecules like gliadin into the lamina propria.[2]
The primary therapeutic indication for which larazotide acetate has been investigated is celiac disease, as an adjunct to a gluten-free diet. Several clinical trials have evaluated its efficacy and safety.
Clinical Trial Data for Larazotide Acetate in Celiac Disease
| Trial Identifier | Phase | Number of Patients | Dosage | Primary Endpoint | Key Findings | Reference |
| NCT01396213 | IIb | 342 | 0.5 mg, 1 mg, 2 mg (TID) | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | The 0.5 mg dose met the primary endpoint with a significant reduction in CeD-GSRS score compared to placebo (p=0.022). Higher doses were not significantly different from placebo. | |
| - | IIb | 86 | 0.25 mg, 1 mg, 4 mg, 8 mg (TID) with gluten challenge | Change in urinary lactulose/mannitol (LAMA) ratio | The primary endpoint was not met due to high variability. However, lower doses (0.25 mg and 1 mg) showed a statistically significant prevention of worsening gastrointestinal symptoms. | |
| - | - | - | - | Change in LAMA ratio after gluten challenge | Placebo group showed a 70% increase in LAMA ratio, while the larazotide acetate group showed no increase. |
It is important to note that the Phase 3 clinical trial for larazotide acetate (CedLara) was discontinued after an interim analysis concluded that the trial was unlikely to meet its primary endpoint.
The Landscape of Other Tight Junction Modulators
While larazotide acetate has been a key player, the field of tight junction modulation is expanding, with various strategies targeting different components of the tight junction complex and its regulatory pathways. A direct comparison of clinical efficacy is often not possible due to different stages of development and therapeutic indications.
Comparative Overview of Tight Junction Modulator Classes
| Modulator Class | Specific Examples | Mechanism of Action | Primary Therapeutic Area of Interest | Development Stage |
| Zonulin Pathway Modulators | Larazotide Acetate (AT-1001) | Zonulin receptor antagonist | Celiac Disease, Inflammatory Bowel Disease | Late-stage clinical (discontinued) |
| AT-1002 | Zonulin receptor agonist | Drug delivery enhancement | Preclinical | |
| Berberine, certain polyphenols (e.g., resveratrol, curcumin, quercetin) | Indirectly inhibit zonulin signaling | General gut health, inflammatory conditions | Preclinical/Nutraceutical | |
| Claudin-Targeting Agents | Zolbetuximab | Monoclonal antibody against Claudin-18.2 | Gastric and Pancreatic Cancer | Approved for marketing |
| Anti-claudin-2 mAb (1A2) | Monoclonal antibody against Claudin-2 | Inflammatory Bowel Disease | Preclinical | |
| C-CPE (Clostridium perfringens enterotoxin C-terminal fragment) | Binds to claudin-3 and -4, reversibly opening tight junctions | Drug delivery enhancement | Preclinical | |
| Occludin-Targeting Agents | Various small molecules and peptides | Modulate occludin phosphorylation, localization, or expression | Research tools, early drug discovery | Preclinical |
| Other Signaling Pathway Modulators | ML-7 | Myosin Light Chain Kinase (MLCK) inhibitor | Attenuates Blood-Brain Barrier disruption | Preclinical |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Larazotide Acetate
Caption: Signaling pathway of gliadin-induced intestinal permeability and the inhibitory action of larazotide acetate.
Experimental Workflow for Evaluating Tight Junction Modulators
Caption: A typical experimental workflow for the preclinical and clinical evaluation of tight junction modulators.
Detailed Experimental Protocols
Transepithelial Electrical Resistance (TEER) Assay
This method assesses the integrity of epithelial cell monolayers in vitro by measuring the electrical resistance across the cell layer.
-
Cell Culture: Plate epithelial cells (e.g., Caco-2) on a porous membrane of a Transwell insert and culture until a confluent monolayer is formed.
-
Equilibration: Before measurement, allow the plate with the Transwell inserts to equilibrate to room temperature.
-
Measurement: Using a TEER meter with "chopstick" electrodes, place one electrode in the apical compartment (inside the insert) and the other in the basolateral compartment (outside the insert). Ensure the electrodes are positioned consistently for each measurement to minimize variability.
-
Blank Measurement: Measure the resistance of a blank Transwell insert (containing medium but no cells) to determine the background resistance.
-
Calculation: The TEER value (in Ω·cm²) is calculated by subtracting the blank resistance from the resistance of the cell monolayer and then multiplying by the surface area of the membrane.
-
TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²)
-
A higher TEER value is indicative of greater tight junction integrity.
In Vivo Intestinal Permeability Assay (Lactulose/Mannitol Ratio)
This assay measures the permeability of the small intestine in vivo by assessing the differential absorption of two non-metabolizable sugars.
-
Subject Preparation: Subjects fast overnight.
-
Sugar Administration: A solution containing known amounts of lactulose and mannitol is ingested by the subject.
-
Urine Collection: Urine is collected over a specified period (e.g., 5-6 hours).
-
Analysis: The concentrations of lactulose and mannitol in the urine are quantified using methods such as high-performance liquid chromatography (HPLC).
-
Calculation: The results are expressed as the ratio of the percentage of ingested lactulose excreted to the percentage of ingested mannitol excreted.
Mannitol, a monosaccharide, is readily absorbed through the intestinal epithelium, while lactulose, a disaccharide, is only absorbed when there is increased paracellular permeability. Therefore, a higher lactulose-to-mannitol (LAMA) ratio indicates increased intestinal permeability.
Zonulin Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the concentration of zonulin in biological samples like serum or plasma.
-
Sample Preparation: Serum or plasma is collected from the subject. Samples may require dilution according to the kit manufacturer's instructions.
-
Assay Principle: Most commercial kits utilize a sandwich or competitive ELISA principle. In a sandwich ELISA, the wells of a microplate are coated with an anti-zonulin antibody. The sample is added, and any zonulin present binds to the antibody. A second, enzyme-linked anti-zonulin antibody is then added, which binds to the captured zonulin.
-
Detection: A substrate is added that reacts with the enzyme to produce a colored product.
-
Quantification: The intensity of the color is measured using a microplate reader and is proportional to the concentration of zonulin in the sample. The concentration is determined by comparison to a standard curve generated with known concentrations of zonulin.
Conclusion
Larazotide acetate has been a pioneering therapeutic candidate in the field of tight junction modulation, specifically for celiac disease. Although its journey to market has been halted, the clinical data, particularly from the Phase IIb trial, demonstrated a proof-of-concept for the therapeutic potential of targeting the zonulin pathway to alleviate symptoms associated with intestinal barrier dysfunction. The broader landscape of tight junction modulators is diverse, with promising preclinical and clinical developments in areas ranging from oncology to drug delivery. For researchers and drug developers, the story of larazotide acetate underscores the critical importance of robust and reproducible primary endpoints in clinical trials for these novel mechanisms of action. Future research will likely focus on more targeted approaches to modulating specific tight junction proteins and a deeper understanding of the complex signaling networks that govern intestinal barrier function.
References
Validating the Efficacy of AT-1002 in Celiac Disease Models: A Comparative Guide
This guide provides a comprehensive comparison of AT-1002 (larazotide acetate) with other emerging therapies for celiac disease. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide details the mechanisms of action, summarizes clinical trial data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.
Introduction to Celiac Disease and Therapeutic Strategies
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1][2] The immune response to gluten peptides leads to inflammation and damage to the small intestine, resulting in villous atrophy and malabsorption.[1] The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to maintain and may not lead to complete mucosal healing or symptom resolution in all patients.[3][4] This has spurred the development of non-dietary therapeutic alternatives targeting different aspects of the disease's pathophysiology.
This compound (Larazotide Acetate): A Tight Junction Regulator
This compound, also known as larazotide acetate, is a synthetic octapeptide designed to regulate tight junctions between intestinal epithelial cells. It is one of the most extensively studied non-dietary treatments for celiac disease.
Mechanism of Action: In celiac disease, indigestible gliadin fragments trigger the release of zonulin, a protein that modulates the permeability of the intestinal barrier. Zonulin binds to receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions. This increased intestinal permeability allows more gluten peptides to pass from the gut lumen into the lamina propria, where they trigger an inflammatory immune response.
Larazotide acetate acts as a zonulin antagonist. By blocking the zonulin receptor, it prevents the opening of tight junctions, thereby restoring the intestinal barrier function and preventing the influx of immunogenic gluten peptides. This mechanism aims to avert the initial step in the inflammatory cascade characteristic of celiac disease.
Caption: Mechanism of action for this compound (Larazotide Acetate).
Alternative Therapeutic Strategies
Several alternative drugs with distinct mechanisms of action are in development for celiac disease. These include immunomodulators, enzyme therapies, and other approaches aimed at preventing the harmful effects of gluten.
| Therapeutic Agent | Class | Mechanism of Action | Developer(s) |
| This compound (Larazotide Acetate) | Tight Junction Modulator | Prevents gluten peptides from passing through the intestinal barrier by blocking zonulin-induced tight junction disassembly. | 9 Meters Biopharma |
| PRV-015 (AMG 714) | Immunomodulator | A monoclonal antibody that binds to and inhibits Interleukin-15 (IL-15), a key cytokine in the inflammatory cascade of celiac disease. | Provention Bio / Amgen |
| TAK-062 | Enzyme Therapy | A highly specific, orally administered enzyme that breaks down gluten proteins in the stomach before they reach the small intestine. | Takeda |
| ZED1227 | TG2 Inhibitor | An orally administered molecule that blocks tissue transglutaminase 2 (TG2), an enzyme that modifies gluten peptides, making them more immunogenic. | Dr. Falk Pharma / Zedira |
| TAK-101 | Immune Tolerance Induction | Nanoparticles containing gluten peptides are administered intravenously to "teach" the immune system to tolerate gluten, thereby preventing an inflammatory response. | Takeda |
| TPM502 | Immune Tolerance Induction | A nanoparticle-based intravenous drug containing gluten peptides that targets liver cells to induce immune tolerance to gluten. | Topas Therapeutics |
| VTP-1000 | Immune Tolerance Induction | A peptide immunotherapy designed to induce antigen-specific immune tolerance against gluten by activating regulatory T-cells. | Barinthus Biotherapeutics |
Comparative Efficacy Data from Clinical Trials
The following table summarizes key quantitative data from clinical trials of this compound and its alternatives. Direct comparison is challenging due to variations in study design, endpoints, and patient populations.
| Drug | Phase | Key Finding(s) |
| This compound (Larazotide Acetate) | Phase 3 | In a Phase 3 trial, larazotide acetate did not meet its primary endpoint of reducing symptoms in celiac disease patients. |
| PRV-015 (AMG 714) | Phase 2a | In patients undergoing a gluten challenge, the 300 mg dose showed a non-significant trend towards attenuating mucosal injury. A decrease in intraepithelial lymphocyte density and patient-reported symptoms was observed compared to placebo. |
| TAK-062 | Phase 1 | In healthy volunteers and celiac patients, TAK-062 demonstrated degradation of 97% to over 99% of ingested gluten (1-6g) in complex meals. A Phase 2 trial is ongoing. |
| ZED1227 | Phase 2a | Reduced gluten-induced duodenal mucosal injury in patients on a gluten challenge compared to placebo across all dose levels (10, 50, and 100 mg). |
| TAK-101 | Phase 2 | The trial showed a reduction in gluten-induced immune activation in the blood but did not significantly reduce intestinal inflammation or symptoms after a gluten challenge. |
| TPM502 | Phase 2a | At the highest dose, the drug reduced levels of Interleukin-2 (IL-2), a biomarker for celiac disease activity, after a gluten challenge. |
| VTP-1000 | Phase 1 | A first-in-human trial is assessing safety, tolerability, and proof-of-principle for inducing immune tolerance. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are representative protocols for key experiments.
Protocol: Phase 2a Trial of PRV-015 (AMG 714)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group phase 2a trial.
-
Participant Population: Adults (18-80 years) with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months prior to screening.
-
Intervention: Participants were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or a placebo over 10-12 weeks. Most patients also underwent a controlled gluten challenge, consuming approximately 2.5g of gluten daily for 10 weeks, starting from week 2.
-
Primary Endpoint: Change in the villous height to crypt depth (VH:Cd) ratio in duodenal biopsies from baseline to week 12.
-
Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density, patient-reported outcomes (symptoms), and safety assessments.
Protocol: Phase 2 Trial of ZED1227
-
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
-
Participant Population: Patients with well-controlled celiac disease.
-
Intervention: Participants underwent a daily gluten challenge (3g) for six weeks while receiving one of three daily doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.
-
Primary Endpoint: Attenuation of gluten-induced duodenal mucosal injury, measured by the change in VH:Cd ratio.
-
Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life measures.
Caption: A typical workflow for a gluten-challenge clinical trial.
Visualizing Alternative Mechanisms: Anti-IL-15 Pathway
To contrast with this compound's barrier-focused approach, it is useful to visualize the immunomodulatory mechanism of an agent like PRV-015 (AMG 714).
Caption: Mechanism of action for PRV-015 (Anti-IL-15 Antibody).
Conclusion
The landscape of celiac disease therapeutics is evolving, with a diverse pipeline of drugs targeting different pathogenic mechanisms. This compound (larazotide acetate), which targets intestinal permeability, represents a distinct strategy from immunomodulatory agents like PRV-015, enzyme therapies such as TAK-062, and tolerance-inducing nanoparticles like TAK-101. While initial Phase 3 results for larazotide were not successful, the variety of approaches under investigation provides multiple avenues for developing an effective non-dietary treatment. The comparative data presented here underscore the complexity of celiac disease and the importance of targeting the right mechanism to achieve clinical efficacy. Further research and completion of ongoing clinical trials will be critical in determining the future therapeutic landscape for celiac disease patients.
References
- 1. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 2. Celiac disease: Alternatives to a gluten free diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Provention Bio Announces Initiation of Phase 2b PROACTIVE Study of PRV-015 (anti-IL-15) in Non-responsive Celiac Disease [prnewswire.com]
- 4. beyondceliac.org [beyondceliac.org]
A Comparative Guide to the Modulation of ZO-1 Redistribution by AT-1002 and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of AT-1002 (Larazotide Acetate), a tight junction regulator, on the redistribution of Zonula occludens-1 (ZO-1) in intestinal epithelial cells, benchmarked against other known modulators. The information presented herein is intended to support research and development efforts in the fields of gastroenterology, drug delivery, and epithelial barrier function.
Quantitative Comparison of ZO-1 Redistribution
The following table summarizes the quantitative and qualitative effects of this compound and other selected compounds on the localization of ZO-1, a key scaffolding protein in tight junctions. The data is primarily derived from studies on the Caco-2 human colorectal adenocarcinoma cell line, a widely accepted in vitro model for the intestinal epithelial barrier.
| Compound/Treatment | Cell Line | Concentration/Dose | Duration | Effect on ZO-1 Redistribution | Quantitative Data | Mechanism of Action Highlights |
| This compound (Larazotide Acetate) | Caco-2 BBE | 5 mg/ml | 3 hours | Induces loss of ZO-1 from cell-cell junctions. | Junctional fluorescence intensity of ZO-1 decreased to 40% of control levels[1]. | Activates Src and MAP kinase pathways, leading to increased tyrosine phosphorylation of ZO-1[2][3][4]. |
| Tumor Necrosis Factor-alpha (TNF-α) | Caco-2 | 10-100 ng/mL | 24-48 hours | Causes alteration in junctional localization and downregulation of ZO-1 protein. | Downregulation of total ZO-1 protein expression[5]. Specific quantification of junctional fluorescence reduction not available. | Mediated by NF-κB activation, which leads to an increase in Myosin Light Chain Kinase (MLCK) expression and activity. |
| Oxidative Stress (Hydrogen Peroxide) | Caco-2 | 0.5-1 mM | 1-6 hours | Induces redistribution of ZO-1 from the intercellular junctions into the intracellular compartment. | Specific quantification of junctional fluorescence reduction not available. Leads to a decrease in transepithelial electrical resistance (TER). | Involves tyrosine phosphorylation of ZO-1 and disruption of the actin cytoskeleton. |
| Genistein | Caco-2 | Varies | Pre-treatment | Can prevent the redistribution of ZO-1 induced by oxidative stress. | Acts as a tyrosine kinase inhibitor, counteracting the effects of oxidative stress. | Inhibits tyrosine phosphorylation, a key step in the disruption of tight junctions. Stimulates the expression of ZO-1 by blocking the interaction between HOTAIR and PRC2. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Immunofluorescence Staining of ZO-1 in Caco-2 Cells
This protocol describes the visualization of ZO-1 localization in Caco-2 cells following treatment with various compounds.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell permeable supports (0.4 µm pore size)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-ZO-1 polyclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Mounting medium with DAPI
-
Compound of interest (e.g., this compound, TNF-α, H₂O₂)
Procedure:
-
Seed Caco-2 cells on Transwell permeable supports and culture until a confluent monolayer is formed (typically 21 days post-seeding), with differentiated tight junctions.
-
Treat the Caco-2 monolayers with the desired concentration of the compound for the specified duration. Include an untreated control group.
-
After treatment, wash the monolayers twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against ZO-1, diluted in blocking solution, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Carefully cut the membrane from the Transwell insert and mount it on a glass slide using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a confocal microscope.
Quantification of ZO-1 Junctional Fluorescence Intensity
This protocol outlines a method for quantifying the changes in ZO-1 localization at cell junctions using ImageJ software.
Procedure:
-
Acquire confocal images of ZO-1 immunofluorescence staining.
-
Open the images in ImageJ.
-
Use the "Freehand Line" tool to draw a line along the cell junctions where ZO-1 is localized in both control and treated cells.
-
Measure the mean fluorescence intensity along the drawn line.
-
To correct for background fluorescence, measure the mean fluorescence intensity of a region within the cytoplasm where there is no specific staining.
-
Subtract the background intensity from the junctional intensity to obtain the corrected junctional fluorescence intensity.
-
Normalize the corrected junctional fluorescence intensity of the treated cells to that of the control cells to determine the percentage of reduction.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involved in the redistribution of ZO-1 by this compound, TNF-α, and Oxidative Stress.
This compound Signaling Pathway
TNF-α Signaling Pathway
Oxidative Stress Signaling Pathway
Experimental Workflow for Comparing Compound Effects on ZO-1dot
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of ZOT-derived peptide this compound, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Larazotide Acetate (AT-1001) and Other Zonulin Pathway Antagonists
A Note on Terminology: Initial research indicates a potential confusion in the query regarding AT-1002. Scientific literature consistently identifies this compound as a zonulin agonist, a substance that increases intestinal permeability. The primary, well-studied zonulin antagonist is larazotide acetate , also known as AT-1001. This guide will therefore focus on a comparative analysis of larazotide acetate and other potential zonulin pathway antagonists.
Larazotide acetate is a synthetic octapeptide designed to inhibit the action of zonulin, a protein that modulates the permeability of tight junctions between intestinal epithelial cells[1]. By antagonizing zonulin, larazotide acetate helps to preserve the integrity of the intestinal barrier. This mechanism is crucial in conditions like celiac disease, where gluten triggers zonulin release, leading to increased intestinal permeability and subsequent inflammatory responses[2]. Beyond this lead candidate, other compounds, including certain polyphenols and probiotics, have been investigated for their potential to modulate the zonulin pathway and enhance gut barrier function.
This guide provides a comparative overview of the experimental data supporting the action of larazotide acetate and other potential zonulin antagonists, details the experimental methodologies used, and visualizes the key signaling pathways.
Data Presentation: Quantitative Effects on Intestinal Barrier Function
The following tables summarize the quantitative effects of larazotide acetate and other potential zonulin pathway modulators on intestinal barrier integrity. Data is primarily derived from in vitro studies using Caco-2 cell monolayers, a standard model for the human intestinal epithelium.
Table 1: Effects of Larazotide Acetate (AT-1001) on Intestinal Epithelial Barrier
| Cell Line | Condition | Treatment | Parameter Measured | Result | Reference |
| Caco-2 | This compound Induced Permeability | Larazotide Acetate | TEER Reduction | Inhibition of this compound-induced TEER reduction. | [1][2] |
| Caco-2 | Gliadin Fragment Exposure | Larazotide Acetate | ZO-1 and Actin Redistribution | Inhibited the redistribution and rearrangement of ZO-1 and actin. | [2] |
| Caco-2 | Cytokine-Induced Permeability | Apical Larazotide Acetate | Tight Junction Permeability | Inhibited the increase in permeability caused by basolateral cytokines. | |
| C2BBe1 | Anoxia/Reoxygenation (A/R) Injury | 10 µM Larazotide Acetate | TEER (Ω·cm²) | Significantly increased TEER compared to untreated A/R injured cells. | |
| IPEC-J2 | "Leaky" Monolayer | 1 µM Larazotide Acetate | TEER (Ω·cm²) | Significantly higher TEER compared to non-treated cells. |
Table 2: Effects of Other Potential Zonulin Pathway Modulators
| Compound/Agent | Cell Line/Model | Condition | Parameter Measured | Result | Reference |
| Quercetin | Caco-2 | Baseline | TEER (Ω·cm²) | Dose-dependent increase in TEER. | |
| Caco-2 | Baseline | Lucifer Yellow Flux | Dose-dependent decrease in paracellular permeability. | ||
| Curcumin | Caco-2 | LPS or IL-1β Exposure | ZO-1, Claudin-1, Actin Disorganization | Attenuated the disorganization of tight junction proteins. | |
| Rat Model | Intestinal I/R Injury | Serum DAO Level | Significantly reduced the increase in this permeability marker. | ||
| Resveratrol | Caco-2 | DSS-Induced Injury | TEER (Ω·cm²) | Significantly attenuated the DSS-induced decrease in TEER. | |
| HFD-fed Mice | High-Fat Diet | Intestinal Permeability | Ameliorated endotoxemia and intestinal barrier defects. | ||
| Probiotics (B. longum ES1) | IBS-D Patients | 12-week Treatment | Serum Zonulin (ng/mL) | Significant reduction in serum zonulin levels. | |
| Probiotics (various) | Human Subjects | Meta-analysis | Serum Zonulin | Significant reduction in serum zonulin compared to placebo. |
Note: Direct comparison of quantitative values across different studies is challenging due to variations in experimental conditions, cell line passages, and measurement techniques. The tables reflect the reported outcomes as published.
Experimental Protocols
A fundamental method for assessing intestinal barrier function in vitro is the Caco-2 cell permeability assay, which often involves the measurement of Transepithelial Electrical Resistance (TEER).
Key Experiment: Transepithelial Electrical Resistance (TEER) Measurement in Caco-2 Cells
Objective: To quantify the integrity of the tight junction barrier in a Caco-2 cell monolayer by measuring its electrical resistance. A higher TEER value generally indicates a less permeable, more intact barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts (e.g., Transwell™) in multi-well plates. The cells are cultured for approximately 21 days to allow them to differentiate into a confluent, polarized monolayer that mimics the intestinal epithelium. Culture medium is replaced every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, the integrity of the Caco-2 monolayer is confirmed by measuring a baseline TEER. Monolayers with TEER values above a certain threshold (e.g., >400 Ω·cm²) are typically used for the assay.
-
Experimental Treatment:
-
The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the insert.
-
The monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A permeability-inducing agent (e.g., zonulin, this compound, gliadin, or an inflammatory cytokine) is added to the apical compartment.
-
The test antagonist (e.g., larazotide acetate, quercetin) is added, typically to the apical side, either as a pre-treatment or concurrently with the inducing agent.
-
-
TEER Measurement:
-
An epithelial voltohmmeter equipped with "chopstick" electrodes is used. One electrode is placed in the apical compartment and the other in the basolateral compartment, ensuring they do not touch the cell monolayer.
-
The electrical resistance is measured at specified time points throughout the experiment.
-
-
Calculation and Normalization:
-
The resistance of a blank insert (without cells) is subtracted from the measured resistance of the cell monolayer to determine the net resistance of the monolayer.
-
This net resistance is then multiplied by the surface area of the membrane insert to normalize the reading, which is expressed in units of Ω·cm².
-
Mandatory Visualizations
Zonulin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by zonulin, leading to the disassembly of tight junctions and increased intestinal permeability. Larazotide acetate acts by competitively blocking the zonulin receptor, thus inhibiting this pathway.
Caption: The zonulin signaling cascade leading to increased intestinal permeability.
Experimental Workflow for Antagonist Evaluation
This diagram outlines the typical workflow for assessing the efficacy of a potential zonulin antagonist using an in vitro Caco-2 cell model.
References
Cross-Validation of AT-1002's Mechanism as a Tight Junction Modulator in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of AT-1002, a synthetic hexapeptide derived from Vibrio cholerae's zonula occludens toxin (ZOT), with other tight junction modulators. This compound acts as a potent and reversible regulator of tight junctions, enhancing paracellular permeability. Its mechanism has been investigated in several cell lines, offering a promising avenue for improving the delivery of therapeutic agents. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a six-amino-acid peptide that reversibly opens tight junctions between epithelial cells.[1][2] Its mechanism of action involves the redistribution of the key tight junction protein Zonula Occludens-1 (ZO-1) from the cell junctions.[1][3] This is accompanied by the activation of Src and mitogen-activated protein (MAP) kinase signaling pathways, leading to an increase in ZO-1 tyrosine phosphorylation and a rearrangement of the actin cytoskeleton.[1] Functionally, these molecular events result in a measurable, reversible decrease in transepithelial electrical resistance (TEER) and an increase in the permeability of paracellular markers.
Performance Comparison of this compound in Different Cell Lines
The efficacy of this compound in modulating tight junction permeability has been demonstrated across various epithelial and endothelial cell lines. The following table summarizes the key quantitative data from these studies.
| Cell Line | Cell Type | Key Findings | Quantitative Data | Reference |
| Caco-2 | Human colorectal adenocarcinoma | Reversible reduction in TEER and increase in paracellular permeability. Redistribution of ZO-1. | TEER reduction; Increased Lucifer Yellow permeability. ~19-fold increase in mannitol permeability. | |
| IEC6 | Rat intestinal epithelial cells | Rearrangement of the actin cytoskeleton. | Not specified | |
| BBMEC | Bovine Brain Microvessel Endothelial Cells | Reversible, concentration-dependent increase in paracellular transport of molecular weight markers and chemotherapeutic agents. | Significant increase in the apparent permeability of sucrose, inulin, doxorubicin, and paclitaxel at 4.0 µg/mL of Zot. |
Comparison with Alternative Tight Junction Modulators
While this compound is a potent tight junction modulator, other agents with similar or distinct mechanisms of action are available.
| Alternative | Mechanism of Action | Target Cell Lines | Key Advantages | Key Disadvantages |
| Zonulin | Endogenous mammalian analogue of Zot. Modulates tight junction permeability. | Intestinal epithelial cells | Physiological regulator. | May have broader systemic effects. |
| AT-1001 | Synthetic antagonist of the zonulin receptor. Inhibits the effects of zonulin and Zot. | Caco-2 cells | Specific inhibitor for research purposes. | Not a permeability enhancer. |
| C-CPE | C-terminal fragment of Clostridium perfringens enterotoxin. | Binds to claudin-3 and claudin-4 to decrease epithelial permeability. | Specific targeting of claudins. | Primarily a barrier-tightening agent. |
| iCAL36 | Peptide inhibitor of the CAL protein. | Airway epithelial cells (e.g., Calu-3), Caco-2 cells. | Stabilizes CFTR at the cell membrane. | Indirect effect on tight junctions. |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
-
Media Preparation: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% non-essential amino acids, and 1.0 mM sodium pyruvate.
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell®) at a density of approximately 2.12 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium should be changed every other day.
Measurement of Transepithelial Electrical Resistance (TEER)
-
Instrumentation: Use a voltohmmeter with a "chopstick" electrode pair (e.g., EVOM from World Precision Instruments).
-
Procedure:
-
Equilibrate the cell culture plate to room temperature.
-
Sterilize the electrodes with ethanol and rinse with sterile culture medium or buffer.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert.
-
Record the resistance reading.
-
-
Calculation: To calculate the TEER in Ω·cm², subtract the resistance of a blank filter from the resistance of the cell monolayer and multiply by the surface area of the filter.
ZO-1 Immunofluorescence Staining and Redistribution Assay
-
Treatment: Treat differentiated Caco-2 cell monolayers with this compound at the desired concentration and for the specified duration (e.g., 3 hours).
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
-
Staining:
-
Block non-specific binding with a blocking solution (e.g., 1% bovine serum albumin in PBS).
-
Incubate with a primary antibody against ZO-1.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the filters on a slide with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Redistribution of ZO-1 is observed as a dislocation of the protein from the tight junctions at the cell periphery.
Visualizations
Caption: Signaling pathway of this compound leading to increased paracellular permeability.
Caption: General experimental workflow for assessing tight junction modulation.
Caption: Logical relationship between this compound and alternative tight junction modulators.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: Procedures for AT-1002
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the handling and disposal of the hypothetical laboratory reagent AT-1002, grounded in established safety protocols for hazardous waste management. Adherence to these guidelines is paramount for the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. The SDS provides comprehensive information regarding the physical and chemical properties, potential hazards, and necessary protective measures.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. The minimum recommended PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (consult the SDS for the appropriate glove material)
-
A lab coat
Engineering Controls:
Work with this compound in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is required.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and institutional guidelines.[1][2]
-
Waste Identification and Classification:
-
Determine if this compound is considered a hazardous waste. Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
-
Consult the SDS for specific disposal considerations and waste classification.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container for waste collection that is in good condition and has a secure lid.[1][2]
-
Label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas.
-
Include the date when the first waste was added to the container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Mixing incompatible chemicals can lead to dangerous reactions.
-
Store the this compound waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide EHS with all necessary information about the waste, as indicated on the hazardous waste label.
-
Quantitative Data Summary for Hazardous Waste Management
For easy reference, the following table summarizes key quantitative parameters for the management of hazardous waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Maximum Container Volume | 55 gallons (or as specified by institutional policy) | To prevent the accumulation of large quantities of hazardous waste in the laboratory. |
| Maximum Accumulation Time | 1 year (or as specified by institutional policy) | To ensure timely disposal and minimize long-term storage risks. |
| pH Range for Sewer Disposal | 5.5 - 9.0 (for non-hazardous aqueous solutions only) | To prevent corrosion of plumbing and adverse effects on the wastewater treatment system. |
| Empty Container Rinsing | Triple rinse with a suitable solvent | To ensure the removal of residual hazardous material before disposing of the container. |
Experimental Workflow for Waste Neutralization (Hypothetical)
The following is a hypothetical workflow for the neutralization of an acidic form of this compound waste. This procedure should only be performed by trained personnel and after consulting the specific SDS for this compound.
References
Essential Safety and Handling Guidance for Investigational Drug Candidates
Disclaimer: The substance "AT-1002" as specified in the query is not clearly identifiable in public domains. It is likely a typographical error for one of two investigational drug candidates: AB-1002 , a gene therapy for heart failure, or ASP-1002 , a bispecific antibody for solid tumors. This document provides essential safety and logistical information for both compounds based on available data.
This guidance is intended for researchers, scientists, and drug development professionals. As these are investigational products, formal Safety Data Sheets (SDS) are not publicly available. The information herein is synthesized from clinical trial data and related publications. Standard laboratory procedures for handling biological and chemical agents should always be followed.
AB-1002: Gene Therapy for Heart Failure
AB-1002 is an investigational gene therapy that utilizes a cardiotropic adeno-associated virus (AAV) vector to deliver a transgene for the inhibitor of protein phosphatase 1 (I-1c).[1] This therapy is designed to be administered directly to the heart to improve its function in patients with congestive heart failure.[1][2]
Safety Summary from Clinical Trials
Clinical trial data for AB-1002 indicates a favorable safety profile. No treatment-emergent or serious adverse events have been deemed directly related to the treatment in Phase 1 trials.[1][3]
| Dose Cohort | Number of Patients | Key Safety Findings |
| Cohort 1 (Low Dose) | 6 | No serious adverse events related to treatment. |
| Cohort 2 (High Dose) | 5 | One patient death occurred, but it was not deemed related to the treatment. Some patients experienced self-limiting, mild, asymptomatic elevations in liver enzymes. |
Personal Protective Equipment (PPE) and Handling
Specific PPE, handling, and disposal protocols for AB-1002 are not publicly available. However, as a gene therapy product involving a viral vector, it should be handled with appropriate precautions for biological agents in a research laboratory setting.
General PPE Recommendations:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
Handling Procedures:
-
Work in a designated and properly decontaminated area.
-
Avoid generation of aerosols.
-
Wash hands thoroughly after handling.
Disposal Plan:
-
All materials that come into contact with AB-1002 should be considered biohazardous waste and disposed of in accordance with local, state, and federal regulations for biohazardous materials.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate a general workflow for handling investigational biological agents and the proposed signaling pathway of AB-1002.
ASP-1002: Bispecific Antibody for Solid Tumors
ASP-1002 is an investigational bispecific antibody designed to target two different proteins: Claudin 4 (CLDN4), which is expressed on some tumor cells, and CD137, a protein on the surface of T cells. By binding to both, ASP-1002 aims to activate the T cells to attack the cancer cells.
Safety Summary from Clinical Trials
The primary goal of the ongoing Phase 1 clinical trial for ASP-1002 is to assess its safety and tolerability in patients with locally advanced or metastatic solid tumors. The study is evaluating different dose levels to determine the maximum tolerated dose.
| Trial Part | Objective | Key Safety Evaluation |
| Part 1: Dose Escalation | To find a suitable dose of ASP-1002. | Recording of any medical problems at each dose level. |
| Part 2: Dose Expansion | To further evaluate the safety and efficacy of the selected dose(s). | Continued monitoring of adverse events. |
Personal Protective Equipment (PPE) and Handling
As with AB-1002, specific PPE and handling instructions for ASP-1002 are not publicly available. For a laboratory setting, standard precautions for handling monoclonal antibodies and other protein-based therapeutics should be followed.
General PPE Recommendations:
-
Eye Protection: Safety glasses.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
Handling Procedures:
-
Handle in a clean and designated area.
-
Avoid repeated freezing and thawing of the product.
-
Follow aseptic techniques to prevent contamination.
Disposal Plan:
-
Dispose of unused material and contaminated items in accordance with institutional guidelines for chemical and biological waste.
Experimental Workflow and Mechanism of Action
The general workflow for handling investigational biological agents shown above is also applicable to ASP-1002. The diagram below illustrates the proposed mechanism of action for this bispecific antibody.
References
- 1. AskBio Presents Complete Results of Phase 1 Trial of AB-1002 Gene Therapy in Participants with Congestive Heart Failure at European Society of Cardiology Heart Failure Meeting - AskBio [askbio.com]
- 2. AskBio Presents Preliminary Data from Phase 1 Trial of Gene Therapy for Congestive Heart Failure (CHF) at the 2023 American Heart Association Scientific Sessions [prnewswire.com]
- 3. cgtlive.com [cgtlive.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
